molecular formula C81H119N21O22 B13398968 TRAP-14 amide

TRAP-14 amide

Cat. No.: B13398968
M. Wt: 1738.9 g/mol
InChI Key: FQIRADRNACPVQT-UHFFFAOYSA-N
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Description

TRAP-14 amide is a useful research compound. Its molecular formula is C81H119N21O22 and its molecular weight is 1738.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C81H119N21O22

Molecular Weight

1738.9 g/mol

IUPAC Name

4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89)

InChI Key

FQIRADRNACPVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

The Unraveling of a Platelet Agonist: A Technical Guide to the Mechanism of Action of TRAP-14 Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of TRAP-14 amide, a synthetic peptide pivotal in the study of platelet activation and hemostasis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its molecular interactions, signaling cascades, and functional consequences, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Mimicking Thrombin's Activation of PAR-1

This compound, with the amino acid sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2, functions as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) predominantly expressed on platelets and endothelial cells.[1][2] In physiological settings, the serine protease thrombin cleaves the N-terminal domain of PAR-1, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][3] this compound is a synthetic 14-amino acid peptide that mimics this newly exposed tethered ligand, thereby activating PAR-1 without the need for proteolytic cleavage.[1] This makes this compound an invaluable tool for the specific and controlled investigation of PAR-1 mediated pathways.

Signaling Pathways Downstream of PAR-1 Activation

The binding of this compound to PAR-1 initiates a cascade of intracellular events primarily through the activation of heterotrimeric G-proteins. PAR-1 is known to couple to multiple G-protein families, including Gαq/11, Gα12/13, and Gαi, leading to the activation of distinct downstream effector pathways that culminate in platelet shape change, granule secretion, and aggregation.[3][4][5]

Gαq/11 Pathway: The Calcium Mobilizer

Activation of the Gαq/11 pathway is a central event in PAR-1 signaling. This leads to the stimulation of Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, are critical for granule secretion and the activation of the integrin GPIIb/IIIa.

Gα12/13 Pathway: The RhoA Activator

Concurrent with Gαq activation, PAR-1 stimulation by this compound also engages the Gα12/13 pathway. This leads to the activation of the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is fundamental for the characteristic shape change of platelets from a discoid to a spherical form with pseudopods, a prerequisite for aggregation.[3][6]

Downstream Consequences: Platelet Activation and Aggregation

The culmination of these signaling events is a series of physiological responses in the platelet:

  • Platelet Aggregation: this compound is a potent inducer of platelet aggregation.[7]

  • Granule Secretion: The activation of PLC-β and subsequent calcium mobilization leads to the secretion of alpha and dense granules, releasing further agonists like ADP and serotonin, which amplify the activation signal.[7] The aggregation induced by this compound is partially dependent on the release of ADP.[1]

  • GPIIb/IIIa Activation: Inside-out signaling pathways triggered by PAR-1 activation lead to a conformational change in the platelet surface integrin GPIIb/IIIa, increasing its affinity for fibrinogen and von Willebrand factor, thus mediating platelet aggregation.[7]

  • Matrix Metalloproteinase-2 (MMP-2) Involvement: The pro-aggregatory effect of this compound has also been linked to MMP-2-dependent pathways.[1][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of this compound.

ParameterValueCell Type/SystemReference
EC50 (PAR Agonist) 24 µMNot Specified[7]
EC50 (Platelet Aggregation) In the micromolar rangeHuman Platelets[1]

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in response to this compound using light transmission aggregometry.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate tubes.

  • This compound stock solution.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Instrument Calibration:

    • Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a specific concentration of this compound to the PRP.

    • Record the change in light transmission over time. The increase in light transmission corresponds to the extent of platelet aggregation.

Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in intracellular calcium concentration in platelets upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • Washed human platelets.

  • Fura-2 AM (or other suitable calcium indicator dye).

  • This compound solution.

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Platelet Loading with Fura-2 AM:

    • Incubate washed platelets with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Washing:

    • Wash the platelets to remove extracellular Fura-2 AM.

  • Calcium Measurement:

    • Resuspend the Fura-2 loaded platelets in a calcium-containing buffer and place them in the fluorometer cuvette or on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Add this compound to the platelet suspension.

    • Record the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is proportional to the intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathway of this compound in Platelets

TRAP14_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRAP14 This compound PAR1 PAR-1 TRAP14->PAR1 Binds to Gq Gαq/11 PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLC-β Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from DTS) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->GPIIbIIIa_inactive Inside-out signaling Granule_Secretion Granule Secretion (ADP, Serotonin) Ca2_release->Granule_Secretion PKC->GPIIbIIIa_inactive Inside-out signaling PKC->Granule_Secretion ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Promotes Shape_Change Platelet Shape Change MLC_P->Shape_Change Shape_Change->Aggregation Granule_Secretion->Aggregation Amplifies

Caption: Signaling cascade initiated by this compound binding to PAR-1.

Experimental Workflow for Platelet Aggregation Study

Exp_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. Centrifugation (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep PPP_Prep 3. Centrifugation (2000 x g, 20 min) to obtain Platelet-Poor Plasma (PPP) PRP_Prep->PPP_Prep Calibration 4. Instrument Calibration (PRP = 0%, PPP = 100% Aggregation) Incubation 5. Incubate PRP at 37°C in Aggregometer Calibration->Incubation Stimulation 6. Add this compound Incubation->Stimulation Measurement 7. Record Light Transmission Stimulation->Measurement Analysis 8. Quantify Aggregation Curve (e.g., Max Aggregation %, Slope) Measurement->Analysis

Caption: Workflow for assessing platelet aggregation using LTA.

References

TRAP-14 Amide as a PAR1 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thrombin Receptor Activator Peptide 14 (TRAP-14) amide, a synthetic peptide that acts as a potent agonist for Protease-Activated Receptor 1 (PAR1). This document details the signaling pathways initiated by TRAP-14 amide, comprehensive experimental protocols for its study, and key quantitative data to facilitate further research and drug development efforts.

Core Concepts

This compound is a 14-amino acid peptide (sequence: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2) that mimics the N-terminal tethered ligand sequence of PAR1, which is exposed upon proteolytic cleavage by thrombin.[1] By mimicking this endogenous ligand, this compound can directly activate PAR1 without the need for enzymatic cleavage, making it a valuable tool for studying PAR1 signaling and function.[2] Its primary and well-characterized effect is the induction of platelet aggregation.[3]

Signaling Pathways of PAR1 Activation

Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. PAR1 is known to couple to multiple G protein families, including Gαq/11, Gα12/13, and Gαi/o, initiating a cascade of downstream signaling events.[2][4][5]

  • Gαq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to platelet activation and other cellular responses.

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA plays a crucial role in regulating the actin cytoskeleton, cell shape change, and stress fiber formation.

  • Gαi/o Pathway: PAR1 activation can also involve Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These pathways ultimately converge on various cellular responses, including platelet aggregation, secretion of granule contents, and changes in cell morphology.

PAR1_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling TRAP-14 This compound PAR1 PAR1 TRAP-14->PAR1 binds Gq Gαq/11 PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates Gi Gαi/o PAR1->Gi activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Platelet_Response Platelet Aggregation, Secretion, Shape Change Ca2->Platelet_Response PKC->Platelet_Response RhoA RhoA RhoGEF->RhoA RhoA->Platelet_Response cAMP cAMP AC->cAMP cAMP->Platelet_Response

Figure 1: PAR1 signaling pathways activated by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueAssayCell Type/SystemReference
EC50 24 µMPlatelet AggregationHuman Platelets[3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound as a PAR1 agonist are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with this compound using a light transmission aggregometer.

1. Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

  • Platelet aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[6]

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[6]

  • Carefully collect the upper PRP layer using a plastic pipette.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[6]

  • Keep PRP and PPP at room temperature and use within 3 hours of blood collection.[7]

3. Aggregation Measurement:

  • Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.[6]

  • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[8]

  • Pre-warm the cuvette at 37°C for at least 2 minutes in the aggregometer.[7]

  • Add the desired concentration of this compound to the cuvette to initiate aggregation. The final volume of the agonist should not exceed 10% of the PRP volume.[9]

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). Aggregation is measured as the maximum percentage change in light transmission.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Incubate Incubate PRP at 37°C PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate Calibrate->Incubate Add_Agonist Add this compound Incubate->Add_Agonist Measure Record Light Transmission Add_Agonist->Measure

Figure 2: Workflow for the platelet aggregation assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

1. Materials:

  • Cells expressing PAR1 (e.g., HEK293 cells transiently or stably expressing PAR1).

  • Cell culture medium.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Probenecid.

  • This compound solution.

  • Fluorescence plate reader with an injection system.

2. Cell Preparation and Dye Loading:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Prepare the Fluo-4 AM loading solution. Dissolve Fluo-4 AM in DMSO and then dilute in HBSS containing Pluronic F-127 and probenecid. The final concentration of Fluo-4 AM is typically 2-5 µM.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[10][11]

  • After incubation, wash the cells with HBSS containing probenecid to remove extracellular dye.

3. Calcium Measurement:

  • Place the plate in the fluorescence plate reader.

  • Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

  • Establish a stable baseline fluorescence reading for each well.

  • Inject the this compound solution into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement Seed_Cells Seed PAR1-expressing cells in 96-well plate Dye_Loading Load cells with Fluo-4 AM Seed_Cells->Dye_Loading Wash_Cells Wash to remove extracellular dye Dye_Loading->Wash_Cells Baseline Establish Baseline Fluorescence Wash_Cells->Baseline Inject_Agonist Inject this compound Baseline->Inject_Agonist Record_Fluorescence Record Fluorescence Intensity (Ex/Em: 494/516 nm) Inject_Agonist->Record_Fluorescence Analyze Analyze Calcium Flux Record_Fluorescence->Analyze

Figure 3: Workflow for the calcium mobilization assay.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest.

1. Materials:

  • Cell membranes prepared from cells expressing PAR1.

  • [³⁵S]GTPγS (radiolabeled).

  • Guanosine diphosphate (GDP).

  • This compound solution.

  • Assay buffer (e.g., containing HEPES, MgCl₂, NaCl).

  • Scintillation fluid and counter or filter plates and harvester.

2. Assay Procedure:

  • Prepare a reaction mixture containing cell membranes, GDP, and the desired concentration of this compound in the assay buffer.

  • Pre-incubate the mixture for a short period at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the reaction for a defined time (e.g., 30-60 minutes) at 30°C.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

GTPgS_Binding_Workflow cluster_reaction Binding Reaction cluster_detection Detection Prepare_Mix Prepare Reaction Mix: Membranes, GDP, this compound Pre_Incubate Pre-incubate at 30°C Prepare_Mix->Pre_Incubate Add_Radioligand Add [³⁵S]GTPγS Pre_Incubate->Add_Radioligand Incubate Incubate at 30°C (30-60 min) Add_Radioligand->Incubate Terminate Terminate by Filtration Incubate->Terminate Wash Wash Filters Terminate->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Specific Binding Measure->Analyze

Figure 4: Workflow for the GTPγS binding assay.

Synthesis of this compound

This compound is a synthetic peptide that can be produced using standard solid-phase peptide synthesis (SPPS) techniques.[13][14] The synthesis involves the sequential addition of protected amino acids to a solid support resin. The C-terminus of the peptide is typically an amide, which is achieved by using a rink amide resin. Each coupling step is followed by a deprotection step to allow for the addition of the next amino acid. After the final amino acid is coupled, the peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Conclusion

This compound is a critical tool for investigating the physiological and pathological roles of PAR1. Its ability to specifically activate the receptor provides a means to dissect the complex signaling networks downstream of PAR1. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in academia and industry, facilitating the exploration of PAR1 as a therapeutic target in various diseases, including thrombosis, inflammation, and cancer.

References

An In-depth Technical Guide to TRAP-14 Amide Peptide: Structure, Sequence, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, sequence, and biological function of the TRAP-14 amide peptide. TRAP-14, a 14-amino acid synthetic peptide, is a thrombin receptor-activating peptide (TRAP) that has been identified as a potent inhibitor of monocyte spreading on fibronectin. This document details the peptide's chemical properties, summarizes key quantitative data from cited literature, and provides detailed experimental protocols for its synthesis, purification, and functional analysis. Furthermore, it elucidates the proposed signaling pathway through which TRAP-14 exerts its effects on monocytes, visualized through a clear signaling diagram. This guide is intended to serve as a valuable resource for researchers in hematology, immunology, and drug development exploring the therapeutic potential of peptides targeting monocyte function.

Core Peptide Information

The this compound peptide is a synthetic oligopeptide that corresponds to a sequence from the N-terminus of the thrombin receptor, exposed after proteolytic cleavage by thrombin. Its primary role in experimental settings has been to mimic the activation of the protease-activated receptor 1 (PAR-1).

Structure and Sequence

The primary structure of the this compound peptide is composed of a specific sequence of 14 amino acids with an amide group at the C-terminus.

  • Full Sequence: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH₂[1]

  • One-Letter Sequence: SFLLRNPNDKYEPF-NH₂[1]

  • Molecular Formula: C₈₁H₁₁₉N₂₁O₂₂[1]

  • Molecular Weight: 1738.96 Da[1]

  • CAS Registry Number: 141923-36-6[1]

The C-terminal amidation is a common modification in synthetic peptides to increase stability by protecting the peptide from carboxypeptidases.

Quantitative Biological Data

The primary described biological effect of this compound is its ability to inhibit the spreading of monocytes on surfaces coated with fibronectin. This process is crucial in the inflammatory response and monocyte migration. The inhibitory effect is dose-dependent and is associated with the release of key signaling molecules.

ParameterAgonist/AntagonistCell TypeAssayValueReference
Monocyte Spreading InhibitionThis compoundHuman MonocytesFibronectin Spreading Assay50% inhibition at 10 µM(Srivastava & Magazine, 1998)
Nitric Oxide (NO) ReleaseThis compoundHuman MonocytesGriess AssayPeak at 10 µM(Srivastava & Magazine, 1998)
Endothelin-1 (ET-1) ReleaseThis compoundHuman MonocytesELISAPeak at 10 µM(Srivastava & Magazine, 1998)
Intracellular Calcium [[Ca²⁺]]i IncreaseTRAP-14Rat Aortic Smooth Muscle CellsFura-2 AssayEC₅₀ = 30 ± 4 µM(Antonaccio et al., 1993)

Signaling Pathway

This compound exerts its inhibitory effect on monocyte spreading by activating a specific signaling cascade. Upon binding to its receptor, likely the protease-activated receptor 1 (PAR-1), it initiates a downstream pathway that culminates in morphological changes in the monocyte. The proposed mechanism involves the autocrine release of endothelin-1 (ET-1), which then acts on endothelin B (ETB) receptors on the same cell. This, in turn, stimulates the production of nitric oxide (NO) via nitric oxide synthase (NOS). The resulting increase in intracellular NO leads to the withdrawal of pseudopodial processes and cell rounding, thereby inhibiting spreading on the fibronectin matrix.[2]

TRAP14_Signaling TRAP14 This compound PAR1 PAR-1 Receptor TRAP14->PAR1 Binds ET1_Release Endothelin-1 (ET-1) Release PAR1->ET1_Release Stimulates ET1 ET-1 (autocrine) ET1_Release->ET1 ETBR Endothelin B Receptor (ETBR) ET1->ETBR Binds PLC Phospholipase C (PLC) Activation ETBR->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release NOS Nitric Oxide Synthase (NOS) Activation Ca_Release->NOS NO Nitric Oxide (NO) Production NOS->NO Spreading_Inhibition Inhibition of Monocyte Spreading NO->Spreading_Inhibition Leads to

Proposed signaling pathway of this compound in monocytes.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key functional assays related to the this compound peptide.

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry followed by High-Performance Liquid Chromatography (HPLC) purification.

Workflow Diagram:

Peptide_Synthesis_Workflow cluster_0 Start Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt or HATU) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Loop Repeat for all 14 Amino Acids Wash->Loop Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage After last cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Crude Peptide Purification (Preparative RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) Lyophilization->Analysis

References

TRAP-14 Amide in Hematology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 amide, a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH2), serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a critical thrombin receptor on human platelets.[1] By mimicking the action of the tethered ligand exposed upon thrombin cleavage of PAR1, this compound provides a valuable tool for the controlled in-vitro investigation of platelet activation and aggregation pathways. Its stability and specificity make it an indispensable reagent in hematology research, particularly in the study of thromboembolic diseases and the development of novel antiplatelet therapies. This guide provides a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, quantitative data, and key signaling pathways.

Core Concepts: Mechanism of Action

This compound activates platelets by binding to the extracellular domain of PAR1, a G-protein coupled receptor (GPCR). This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The synergistic action of increased intracellular Ca2+ and PKC activation is a central driver of platelet granule secretion and aggregation.

  • G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho/Rho kinase (ROCK), which plays a crucial role in mediating platelet shape change, an early event in platelet activation.

Unlike thrombin, which can also activate PAR4, another thrombin receptor on platelets, this compound is a selective PAR1 agonist. This specificity allows researchers to dissect the distinct roles of PAR1 signaling in platelet function.

Quantitative Data on this compound-Induced Platelet Aggregation

The following tables summarize key quantitative data from studies utilizing this compound to induce platelet aggregation.

AgonistEC50 for Platelet Aggregation (μM)Reference
This compound24 ± 1.7[2]
PAR1AP (TFLLR-amide)3.9 ± 1.1[2]
PAR4AP (AYPGKF-amide)60 ± 1.9[2]
Thrombin0.00029 ± 0.00000[2]
AgonistPlatelet Aggregation (AU*min)Standard DeviationReference
TRAP-induced794± 239[3]
ADP-induced297± 153[3]

Experimental Protocols

Preparation of Washed Platelets

Objective: To obtain a suspension of platelets free from plasma proteins and other blood cells for in-vitro assays.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) tubes.

  • Platelet wash buffer (e.g., Tyrode's buffer with apyrase and PGI2).

  • Centrifuge.

Procedure:

  • Centrifuge whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and add prostacyclin (PGI2) to a final concentration of 0.1 µg/mL to prevent platelet activation.

  • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in wash buffer.

  • Repeat the centrifugation and resuspension steps twice.

  • After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration (typically 2-3 x 10^8 platelets/mL).

  • Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in response to this compound by detecting changes in light transmission through a platelet suspension.

Materials:

  • Washed platelets or PRP.

  • Platelet-poor plasma (PPP) as a reference.

  • This compound stock solution.

  • Aggregometer with cuvettes and stir bars.

Procedure:

  • Pre-warm the platelet suspension and PPP to 37°C.

  • Calibrate the aggregometer with PPP (100% transmission) and the platelet suspension (0% transmission).

  • Place a cuvette containing the platelet suspension and a stir bar into the aggregometer and start stirring.

  • Add a specific concentration of this compound to the cuvette.

  • Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Analyze the aggregation curve to determine parameters such as maximal aggregation (%), slope, and lag time.

Flow Cytometry for Platelet Activation Markers

Objective: To quantify the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), on the surface of platelets stimulated with this compound.

Materials:

  • Washed platelets or whole blood.

  • This compound stock solution.

  • Fluorochrome-conjugated antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., anti-CD62P, PAC-1).

  • Fixation buffer (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Incubate the platelet sample with this compound at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

  • Add the fluorochrome-conjugated antibodies and incubate for a further 20-30 minutes in the dark.

  • Fix the samples with fixation buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on the platelet population based on their forward and side scatter characteristics and/or a platelet-specific marker (e.g., CD41/CD61).

  • Analyze the expression of activation markers within the platelet gate and quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualizations

Signaling Pathway of this compound via PAR1 in Platelets

PAR1_Signaling TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLCb PLCβ Gq->PLCb Rho Rho/ROCK G1213->Rho PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Secretion Granule Secretion Ca2->Secretion PKC->Secretion ShapeChange Platelet Shape Change Rho->ShapeChange Aggregation Platelet Aggregation ShapeChange->Aggregation Secretion->Aggregation

Caption: PAR1 signaling cascade initiated by this compound in human platelets.

Experimental Workflow for In-Vitro Platelet Function Studies using this compound

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Blood Whole Blood Collection (ACD anticoagulant) PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Washed Washed Platelet Preparation PRP->Washed Stimulation Platelet Stimulation with this compound Washed->Stimulation LTA Light Transmission Aggregometry Stimulation->LTA Flow Flow Cytometry (Activation Markers) Stimulation->Flow LTA_Data Aggregation Curves (% Aggregation, Slope) LTA->LTA_Data Flow_Data Marker Expression (% Positive, MFI) Flow->Flow_Data Conclusion Conclusion on Platelet Function/Drug Effect LTA_Data->Conclusion Flow_Data->Conclusion

Caption: Workflow for investigating platelet function using this compound.

Conclusion

This compound is a powerful and specific tool for researchers in hematology and drug development. Its ability to selectively activate PAR1 allows for the detailed investigation of this critical pathway in platelet activation. The protocols and data presented in this guide provide a solid foundation for designing and executing robust in-vitro platelet function studies. By understanding the nuances of this compound's mechanism of action and employing standardized experimental procedures, researchers can gain valuable insights into the complex processes of hemostasis and thrombosis, ultimately contributing to the development of more effective therapeutic interventions.

References

TRAP-14 Amide in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 (Thrombin Receptor Activating Peptide, 14-mer) amide is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-amide.[1] It functions as a potent and selective full agonist for the Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] By mimicking the endogenous tethered ligand of PAR1, TRAP-14 amide provides a crucial pharmacological tool to investigate PAR1-mediated signaling pathways in a controlled, non-proteolytic manner.[1] This is particularly valuable in studying cellular processes such as platelet activation, endothelial cell function, and cardiovascular physiology.[1][3]

Core Mechanism of Action: PAR1 Activation

PAR1 activation is a unique process among GPCRs. Under physiological conditions, serine proteases like thrombin cleave the receptor's N-terminal extracellular domain.[1] This cleavage unmasks a new N-terminal sequence, SFLLRN..., which then acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to induce a conformational change and initiate downstream signaling.[1]

This compound bypasses the need for proteolytic cleavage. It directly binds to the ligand-binding pocket of PAR1, effectively mimicking the action of the tethered ligand and triggering the receptor's activation cascade.[1][3] This direct activation allows for precise experimental control over PAR1 signaling, independent of protease activity.

G_Protein_Signaling Figure 2. PAR1 Downstream G-Protein Signaling cluster_gq Gαq Pathway cluster_gi Gαi Pathway TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Gq Gαq PAR1->Gq Gi Gαi PAR1->Gi PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ERK_Pathway Figure 3. MAPK/ERK Signaling Cascade TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 GProtein G-Protein (e.g., Gq) PAR1->GProtein Upstream Upstream Kinases (e.g., PKC, Raf) GProtein->Upstream MEK MEK1/2 Upstream->MEK P ERK ERK1/2 MEK->ERK P pERK Phospho-ERK1/2 ERK->pERK Targets Nuclear & Cytosolic Targets (Transcription, Proliferation) pERK->Targets Aggregometry_Workflow Figure 4. Workflow for Platelet Aggregometry start Start Collect_Blood Collect Blood (Sodium Citrate) start->Collect_Blood end End Centrifuge_PRP Centrifuge (Low Speed) 150-200 x g Collect_Blood->Centrifuge_PRP Prepare_PRP Prepare PRP & PPP Centrifuge_PRP->Prepare_PRP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Prepare_PRP->Calibrate Incubate Incubate PRP (37°C) Prepare_PRP->Incubate Add_TRAP Add this compound Incubate->Add_TRAP Measure Measure Light Transmission Add_TRAP->Measure Measure->end Calcium_Workflow Figure 5. Workflow for Calcium Mobilization Assay start Start Seed_Cells Seed Cells in 96-well Plate start->Seed_Cells end End Load_Dye Load with Fluo-4 AM Dye Seed_Cells->Load_Dye Incubate_Dye Incubate (37°C, 1 hr) Load_Dye->Incubate_Dye Read_Baseline Measure Baseline Fluorescence Incubate_Dye->Read_Baseline Inject_TRAP Inject TRAP-14 Amide Read_Baseline->Inject_TRAP Read_Signal Record Kinetic Fluorescence Signal Inject_TRAP->Read_Signal Read_Signal->end Western_Blot_Workflow Figure 6. Workflow for ERK Phosphorylation Western Blot start Start Culture Cell Culture & Serum Starvation start->Culture end End Stimulate Stimulate with This compound Culture->Stimulate Lyse Cell Lysis Stimulate->Lyse SDS_PAGE SDS-PAGE & Transfer to Membrane Lyse->SDS_PAGE Block Blocking SDS_PAGE->Block Probe_pERK Probe with anti-p-ERK Ab Block->Probe_pERK Detect_pERK Detect Signal Probe_pERK->Detect_pERK Strip_Reprobe Strip & Re-probe with anti-total-ERK Ab Detect_pERK->Strip_Reprobe Analyze Analyze p-ERK/ total-ERK Ratio Strip_Reprobe->Analyze Analyze->end

References

TRAP-14 Amide: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of TRAP-14 amide, a synthetic peptide corresponding to the N-terminal 14 amino acids of the human thrombin receptor. As a potent agonist of Protease-Activated Receptor 1 (PAR-1), this compound is a critical tool in the study of platelet aggregation, thrombosis, and related cardiovascular research. This document details its physicochemical characteristics, provides a representative methodology for its solid-phase synthesis, and illustrates its primary signaling pathway.

Chemical Properties

This compound is a linear peptide amide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2[1][2][3]
One-Letter Sequence SFLLRNPNDKYEPF-NH2[3]
Molecular Formula C81H119N21O22[2][4]
Molecular Weight 1738.98 g/mol [2][4]
CAS Registry Number 141923-36-6[3]
Form Typically supplied as a lyophilized powder[1]
Solubility Soluble in water (at least 1 mg/mL with agitation)[5]
Storage Store at -20°C[1][3]

Biological Activity and Mechanism of Action

This compound functions as a synthetic agonist for the Protease-Activated Receptor 1 (PAR-1), mimicking the action of thrombin.[6] Thrombin activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[6] TRAP-14 corresponds to this newly exposed sequence and can directly activate PAR-1 without the need for proteolytic cleavage.[6]

Upon binding to PAR-1, a G-protein coupled receptor, this compound initiates a downstream signaling cascade. This primarily involves the activation of Gq and G12/13 proteins.

  • Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This pathway is crucial for changes in cell shape and migration.

In platelets, this signaling cascade culminates in a conformational change of glycoprotein (GP) IIb/IIIa receptors, leading to platelet aggregation and degranulation.[7][8] this compound has been shown to induce platelet aggregation through ADP and MMP-2-dependent pathways.[7][8][9]

Signaling Pathway Diagram

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein TRAP14 This compound PAR1 PAR-1 TRAP14->PAR1 binds Gq Gq PAR1->Gq activates G1213 G12/13 PAR1->G1213 activates PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Rho Rho RhoGEF->Rho Cell_Shape Cell Shape Change Rho->Cell_Shape Cell_Shape->Platelet_Aggregation

Caption: PAR-1 Signaling Cascade initiated by this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis

This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, etc.)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel

  • Shaker/vortexer

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Final Fmoc Deprotection: After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect_Loop 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Loop Wash1 Wash (DMF, DCM) Deprotect_Loop->Wash1 Couple_Loop 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Couple_Loop Wash2 Wash (DMF, DCM) Couple_Loop->Wash2 Loop_Node Repeat for all 14 Amino Acids (Phe to Ser) Wash2->Loop_Node Loop_Node->Deprotect_Loop Next AA Final_Deprotect 4. Final Fmoc Deprotection Loop_Node->Final_Deprotect Last AA Coupled Cleavage 5. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitate 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitate Purify 7. RP-HPLC Purification Precipitate->Purify Characterize 8. Characterization (MS, Analytical HPLC) Purify->Characterize End End: Pure this compound Characterize->End

Caption: Solid-Phase Synthesis Workflow for this compound.

Conclusion

This compound is an indispensable research tool for investigating the roles of PAR-1 in physiology and pathophysiology. Its well-defined chemical properties and established synthesis route via Fmoc-based SPPS allow for its reliable production and application in a variety of experimental settings. Understanding its mechanism of action through the Gq and G12/13 signaling pathways provides a solid foundation for its use in studies on thrombosis, inflammation, and vascular biology.

References

In-Depth Technical Guide: TRAP-14 Amide Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 (Thrombin Receptor Activating Peptide-14) amide is a synthetic 14-amino acid peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] Its sequence is H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[2] PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling.[3][4] Unlike endogenous activation of PAR1 by thrombin, which involves proteolytic cleavage of the receptor's N-terminus to reveal a tethered ligand, TRAP-14 amide mimics this tethered ligand, directly activating the receptor without the need for enzymatic cleavage.[1][3] This makes this compound a valuable tool for studying PAR1 function and for the development of novel therapeutics targeting this receptor.

This technical guide provides a comprehensive overview of the binding characteristics, experimental protocols for affinity determination, and the downstream signaling pathways associated with this compound's interaction with its receptor.

Quantitative Data on this compound and Receptor Interaction

CompoundParameterValueCell/SystemReference
This compoundEC5024 µMPlatelet Aggregation[5]

Note: The EC50 value represents the concentration of an agonist that gives half of the maximal response. While it is a measure of the peptide's potency in a functional assay, it is not a direct measure of its binding affinity to the receptor.

Experimental Protocols

Determining the binding affinity of a ligand like this compound for its receptor, PAR1, typically involves competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Competition Binding Assay for PAR1

This protocol is a representative method for determining the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to PAR1.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing a high level of PAR1 (e.g., human platelets or a recombinant cell line).

  • Radioligand: A high-affinity radiolabeled PAR1 antagonist (e.g., [³H]-Vorapaxar).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).

  • Scintillation Cocktail.

  • 96-well plates and filter mats (e.g., GF/C).

  • Scintillation counter.

2. Experimental Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled PAR1 ligand (to saturate the receptors), and cell membranes.

      • Competition: A range of concentrations of this compound, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding and the competition binding at each concentration of this compound.

  • Generate a Competition Curve: Plot the specific binding as a function of the log concentration of this compound.

  • Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes PAR1-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled PAR1 Ligand Radioligand->Incubation TRAP14 This compound (unlabeled) TRAP14->Incubation Filtration Filtration Incubation->Filtration Separate bound/ free radioligand Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Generate competition curve Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G protein subtypes, leading to a diverse range of cellular responses.[6][7][8] The primary signaling pathways are detailed below.

Gαq Pathway

Upon activation, PAR1 facilitates the exchange of GDP for GTP on the Gαq subunit.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[6] The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to cellular responses such as platelet aggregation and secretion.

Gq_pathway TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 binds Gq Gαq PAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Response Cellular Response PKC->Response

PAR1 signaling through the Gαq pathway.

Gα12/13 Pathway

PAR1 activation also leads to the stimulation of Gα12/13 proteins.[6] These G proteins activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain and subsequent actin-myosin contraction, which is critical for cell shape change and stress fiber formation.[6]

G1213_pathway TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 binds G1213 Gα12/13 PAR1->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton

PAR1 signaling through the Gα12/13 pathway.

Gαi Pathway

In some cellular contexts, PAR1 can couple to Gαi proteins.[6] The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Conclusion

This compound is a key pharmacological tool for the investigation of PAR1 signaling. While specific binding affinity data remains elusive in publicly accessible literature, its functional potency is established. The detailed experimental protocol provided herein offers a robust framework for determining such binding parameters. The elucidation of PAR1's complex and multifaceted signaling pathways, which can be selectively activated by agonists like this compound, continues to be a significant area of research with important implications for thrombosis, inflammation, and cancer. The diagrams and methodologies presented in this guide offer a foundational understanding for professionals engaged in the study and therapeutic targeting of this critical receptor.

References

The Role of TRAP-14 Amide in Thrombosis Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical physiological process for preventing blood loss from injury. However, when dysregulated, it can lead to life-threatening conditions such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke. A key player in the initiation and propagation of thrombosis is the platelet. Platelet activation is a complex process mediated by a variety of agonists, with thrombin being one of the most potent. Thrombin exerts its effects on platelets primarily through the activation of Protease-Activated Receptors (PARs), with PAR1 being a major receptor on human platelets.

TRAP-14 (Thrombin Receptor Activating Peptide-14) amide is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-amide. It acts as a selective agonist of the PAR1 receptor, mimicking the action of thrombin in cleaving the receptor's N-terminus to expose a new N-terminal sequence that acts as a tethered ligand, initiating downstream signaling.[1] Due to its ability to specifically activate PAR1 without the broader enzymatic activities of thrombin, TRAP-14 amide is an invaluable tool for studying the specific roles of PAR1 signaling in platelet activation and thrombosis. This technical guide provides a comprehensive overview of the function of this compound in various thrombosis models, detailing its effects, the experimental protocols used to assess its function, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of thrombin receptor activating peptides in in vitro platelet aggregation studies. It is important to note that much of the literature utilizes the shorter, more common TRAP-6 (SFLLRN) for PAR1 activation studies. Data for the 14-amino acid version is less prevalent.

AgonistAssay TypeSpeciesEC50 / IC50Reference
TRAP (14-amino acid)Platelet AggregationHuman24 μM ± 1.7[2]
TRAP-6 (SFLLRN)Platelet AggregationHuman5 μM[1]
ThrombinPlatelet AggregationHuman0.29 nM ± 0.00[2]
PAR1AP (TFLLR-amide)Platelet AggregationHuman3.9 μM ± 1.1[2]

Table 1: Comparative Potency of PAR1 Agonists in Platelet Aggregation. This table highlights the half-maximal effective concentration (EC50) of various PAR1 agonists required to induce platelet aggregation. Thrombin is the most potent agonist, followed by shorter synthetic peptides. The 14-amino acid TRAP demonstrates a lower potency compared to the shorter TRAP-6, which may be attributed to conformational differences affecting receptor binding.[2]

AgonistConcentrationInhibitorEffect on AggregationReference
TRAP (4-6 μM)4-6 μMBW755C (80 μM)Blocked[2]
TRAP (4-6 μM)4-6 μMLeupeptin (10 µg/ml)No effect[2]
Thrombin (0.06-0.1 U/ml)0.06-0.1 U/mlBW755C (80 μM)Not blocked[2]

Table 2: Effect of Inhibitors on TRAP-Induced Platelet Aggregation. This table illustrates the differential effects of inhibitors on platelet aggregation induced by TRAP and thrombin. The cyclooxygenase and lipoxygenase inhibitor BW755C blocks TRAP-induced aggregation, suggesting a role for arachidonic acid metabolism in this pathway. In contrast, the protease inhibitor leupeptin has no effect on TRAP-induced aggregation, confirming that TRAP activates PAR1 directly without the need for proteolytic cleavage.[2]

Signaling Pathways

The activation of PAR1 by this compound initiates a cascade of intracellular signaling events that culminate in platelet shape change, granule secretion, and aggregation. The primary signaling pathway involves the coupling of the activated PAR1 receptor to heterotrimeric G proteins, predominantly Gq and G12/13.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_downstream Downstream Effectors TRAP-14 TRAP-14 PAR1 PAR1 TRAP-14->PAR1 Binds to Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Granule_Secretion Granule Secretion (ADP, TXA₂) Ca2->Granule_Secretion PKC->Granule_Secretion ROCK Rho Kinase (ROCK) RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Shape_Change Platelet Shape Change MLC_P->Shape_Change Aggregation Platelet Aggregation Granule_Secretion->Aggregation Shape_Change->Aggregation

PAR1 Signaling Pathway

Experimental Protocols

In Vitro Model: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • This compound (SFLLRNPNDKYEPF-amide) stock solution (e.g., 1 mM in sterile water or buffer).

  • Human whole blood collected in 3.2% or 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Saline or appropriate buffer for dilutions.

  • Light Transmission Aggregometer.

  • Aggregation cuvettes with stir bars.

  • Pipettes.

Methodology:

  • PRP and PPP Preparation:

    • Centrifuge citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

    • Adjust the platelet count of the PRP with PPP if necessary (typically to 200-300 x 10⁹/L).

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

  • Aggregation Assay:

    • Pipette a defined volume of PRP (e.g., 250-500 µL) into an aggregation cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

    • Move the cuvette to the reading well and start the recording.

    • Add a small volume of this compound solution to achieve the desired final concentration.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation response.

  • Data Analysis:

    • The primary endpoint is the maximal aggregation percentage. Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC50.

LTA_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Prep Low-Speed Centrifugation (150-200g, 10-15 min) Blood_Collection->PRP_Prep PPP_Prep High-Speed Centrifugation (1500-2000g, 15-20 min) PRP_Prep->PPP_Prep Aggregometer_Setup Aggregometer Calibration (PRP=0%, PPP=100%) PRP_Prep->Aggregometer_Setup PPP_Prep->Aggregometer_Setup Assay Aggregation Assay: 1. Equilibrate PRP at 37°C 2. Add this compound 3. Record Light Transmission Aggregometer_Setup->Assay Data_Analysis Data Analysis: - Maximal Aggregation (%) - EC50 Calculation Assay->Data_Analysis

LTA Experimental Workflow
In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

The ferric chloride-induced thrombosis model is a widely used in vivo method to study arterial thrombosis in small animals, such as mice and rats. Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.

Materials:

  • This compound solution for injection (intravenous or intraperitoneal).

  • Experimental animals (e.g., C57BL/6 mice).

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical instruments (scissors, forceps, vessel clamps).

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water).

  • Filter paper strips.

  • Doppler flow probe or intravital microscope.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal via intraperitoneal injection.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision and carefully expose the common carotid artery.

  • This compound Administration:

    • Administer this compound or vehicle control via the desired route (e.g., tail vein injection) at a predetermined time before or after injury.

  • Thrombus Induction:

    • Place a small piece of filter paper saturated with FeCl₃ solution on the exposed carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Thrombus Monitoring:

    • Monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

    • The primary endpoint is the time to vessel occlusion (cessation of blood flow).

  • Data Collection and Analysis:

    • Record the time to occlusion for each animal.

    • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.

    • Compare the time to occlusion and/or thrombus weight between the this compound-treated and control groups.

FeCl3_Workflow Anesthesia Animal Anesthesia Surgery Surgical Exposure of Carotid Artery Anesthesia->Surgery Drug_Administration Administer this compound or Vehicle Surgery->Drug_Administration Injury Topical Application of FeCl₃ Drug_Administration->Injury Monitoring Monitor Blood Flow (Doppler Probe) Injury->Monitoring Endpoint Measure Time to Occlusion and/or Thrombus Weight Monitoring->Endpoint Analysis Compare Treatment vs. Control Endpoint->Analysis

FeCl₃ Thrombosis Model Workflow

Conclusion

This compound serves as a crucial research tool for elucidating the specific contributions of PAR1 activation to platelet function and thrombosis. By mimicking the action of thrombin's tethered ligand, it allows for the investigation of PAR1-mediated signaling pathways in isolation from the other effects of thrombin. The in vitro and in vivo models detailed in this guide provide robust platforms for characterizing the pro-thrombotic effects of PAR1 activation and for screening potential anti-platelet therapies that target this receptor. While quantitative data for this compound is not as abundant as for shorter TRAP peptides, the available information clearly demonstrates its utility in inducing platelet aggregation and its potential for use in in vivo thrombosis models. Further research utilizing this compound in these models will undoubtedly continue to enhance our understanding of the complex mechanisms underlying thrombosis and aid in the development of novel antithrombotic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Using TRAP-14 Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide (TRAP-14) amide is a synthetic 14-amino acid peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR1) on human platelets. By mimicking the action of thrombin, the most potent physiological activator of platelets, TRAP-14 provides a valuable tool for in vitro studies of platelet function, signaling, and the screening of antiplatelet agents. Unlike thrombin, TRAP-14 activates platelets directly without the need for enzymatic cleavage of the receptor and does not interfere with fibrin clot formation in plasma-based assays, making it an ideal reagent for light transmission aggregometry (LTA).[1][2] These application notes provide a detailed protocol for utilizing TRAP-14 amide to induce and measure platelet aggregation in vitro, along with data interpretation guidelines and troubleshooting advice.

Principle of the Assay

This protocol is based on Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.[3] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, platelets are discoid and remain in suspension, causing the PRP to be turbid. Upon addition of TRAP-14, platelets activate, change shape, and form aggregates, which allows more light to pass through the sample. The change in light transmission is recorded over time to generate an aggregation curve.

Data Presentation

Table 1: Materials and Reagents
ItemSupplierCatalog No.Storage
This compound (SFLLRNPNDKYEPF-amide)VariesVaries-20°C
3.2% Sodium Citrate Vacutainer TubesVariesVariesRoom Temperature
Sterile Saline (0.9% NaCl)VariesVariesRoom Temperature
Polypropylene TubesVariesVariesRoom Temperature
Glass Cuvettes for AggregometerVariesVariesRoom Temperature
Magnetic Stir Bars for CuvettesVariesVariesRoom Temperature
Table 2: Recommended this compound Concentrations and Expected Responses
ConcentrationPlatelet ResponseTypical ApplicationExpected Max. Aggregation (%)
1 - 5 µMSubmaximal to maximal aggregationInvestigating platelet hyperreactivity[4]40 - 70%
10 - 30 µMMaximal aggregationGeneral platelet function testing> 70%
32 µMMaximal aggregationInternal control for other agonists[5]> 70%

Note: Expected aggregation percentages can vary based on donor health, platelet count, and instrument calibration. It is recommended to establish baseline values with a healthy donor pool.

Table 3: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or no aggregation response Inactive this compoundPrepare fresh stock solution.
Low platelet count in PRPAdjust PRP to a standardized platelet count (200-300 x 10⁹/L).
Spontaneous platelet activationEnsure gentle handling of blood and PRP. Use wide-bore tips.
Presence of antiplatelet medication in donor bloodScreen donors for use of aspirin, NSAIDs, etc.
High baseline noise in aggregometer Lipemic or hemolyzed plasma samplePrepare new PRP from a fresh blood sample. Ensure clean venipuncture.
Dirty or scratched cuvettesUse new, clean cuvettes for each run.
Irreproducible results Inconsistent pipettingUse calibrated pipettes and ensure consistent mixing of agonist.
Temperature fluctuationsEnsure PRP and reagents are pre-warmed to 37°C.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is for the preparation of PRP using a double centrifugation method, which is a common and effective approach.

  • Blood Collection : Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days. Use a 21-gauge needle and perform a clean venipuncture, discarding the first 2-3 mL of blood to avoid tissue factor contamination. Collect blood into 3.2% sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper anticoagulation.

  • First Centrifugation (to obtain PRP) : Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the centrifuge brake off.[6] This gentle spin will pellet the red and white blood cells, leaving the platelets suspended in the plasma.

  • PRP Collection : Carefully aspirate the upper, straw-colored layer of PRP using a sterile polypropylene pipette and transfer it to a labeled polypropylene tube. Avoid disturbing the buffy coat (the thin white layer of leukocytes) and the red blood cell pellet.

  • Second Centrifugation (to obtain PPP) : Re-centrifuge the remaining blood at a higher speed, approximately 2000-2500 x g, for 15 minutes at room temperature to pellet the remaining platelets and cells.

  • PPP Collection : Aspirate the supernatant, which is now platelet-poor plasma (PPP), and transfer it to a separate polypropylene tube.

  • Platelet Count Adjustment : Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (typically 200-300 x 10⁹/L) by adding PPP.

  • Resting Period : Allow the PRP to rest at room temperature for at least 30 minutes but no more than 4 hours before use to allow the platelets to return to a resting state.

This compound-Induced Platelet Aggregation via LTA
  • Instrument Setup : Turn on the light transmission aggregometer and allow it to warm up to 37°C according to the manufacturer's instructions.

  • Calibration : Place a cuvette containing 450 µL of PPP into the appropriate channel of the aggregometer and set the light transmission to 100%. Place a second cuvette with 450 µL of PRP and a magnetic stir bar into another channel and set the light transmission to 0%.[7]

  • Sample Preparation : In a new cuvette, add 450 µL of the platelet count-adjusted PRP and a magnetic stir bar. Place the cuvette in the incubation well of the aggregometer at 37°C for at least 2 minutes to allow the sample to reach thermal equilibrium.

  • Baseline Recording : Move the cuvette to the recording channel. The instrument will begin stirring (typically at 900-1200 rpm) and record a stable baseline of 0% aggregation for approximately 1-2 minutes.

  • Agonist Addition : Add 50 µL of the this compound working solution (to achieve the desired final concentration) to the PRP. This will initiate platelet activation and aggregation.

  • Data Recording : The aggregometer will record the change in light transmission for a set period, typically 5-10 minutes.

  • Data Analysis : The maximum percentage of aggregation is determined from the resulting curve. The slope of the curve can also be analyzed to determine the rate of aggregation.

Visualizations

Experimental_Workflow Experimental Workflow for TRAP-14 Platelet Aggregation cluster_prep Sample Preparation cluster_lta Light Transmission Aggregometry (LTA) cluster_analysis Data Analysis blood_collection 1. Blood Collection (3.2% Sodium Citrate) first_spin 2. First Centrifugation (150-200g, 15-20 min) blood_collection->first_spin prp_collection 3. PRP Collection first_spin->prp_collection second_spin 4. Second Centrifugation (2000-2500g, 15 min) first_spin->second_spin platelet_adjustment 6. Platelet Count Adjustment (200-300 x 10^9/L) prp_collection->platelet_adjustment ppp_collection 5. PPP Collection second_spin->ppp_collection calibration 2. Calibration (PPP=100%, PRP=0%) ppp_collection->calibration sample_incubation 3. Sample Incubation platelet_adjustment->sample_incubation instrument_setup 1. Instrument Setup (37°C) instrument_setup->calibration calibration->sample_incubation baseline 4. Record Baseline sample_incubation->baseline add_agonist 5. Add this compound baseline->add_agonist record_data 6. Record Aggregation add_agonist->record_data analyze_curve Analyze Aggregation Curve (Max %, Slope) record_data->analyze_curve

Caption: Workflow for TRAP-14 induced platelet aggregation assay.

PAR1_Signaling_Pathway TRAP-14/PAR1 Signaling Pathway in Platelets cluster_G_proteins G-Protein Coupling cluster_downstream Downstream Effects TRAP14 This compound PAR1 PAR1 Receptor TRAP14->PAR1 Binds & Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Activation G1213->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Activates GPIIbIIIa_Activation Integrin αIIbβ3 Activation Ca_mobilization->GPIIbIIIa_Activation Granule_Secretion Granule Secretion (ADP, Serotonin) PKC->Granule_Secretion PKC->GPIIbIIIa_Activation Shape_Change Shape Change RhoA->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Amplifies GPIIbIIIa_Activation->Aggregation Mediates

Caption: Simplified signaling cascade initiated by TRAP-14 binding to PAR1.

References

Preparing TRAP-14 Amide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide-14 (TRAP-14), with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-amide, is a synthetic peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor family. By mimicking the action of thrombin, TRAP-14 is a valuable tool for in vitro and in vivo studies of platelet activation, endothelial cell signaling, and other physiological processes mediated by PAR-1 activation. This application note provides a detailed protocol for the preparation of TRAP-14 amide stock solutions and its application in common experimental assays.

Physicochemical Properties and Solubility Prediction

A preliminary analysis of the this compound amino acid sequence (SFLLRNPNDKYEPF-amide) can guide the selection of an appropriate solvent.

Amino Acid Composition Analysis:

  • Hydrophobic Residues: Phe (F), Leu (L), Pro (P) - contribute to lower solubility in aqueous solutions.

  • Polar/Charged Residues: Ser (S), Arg (R), Asn (N), Asp (D), Lys (K), Tyr (Y), Glu (E) - enhance solubility in aqueous solutions.

To predict the overall charge of the peptide, we can assign charge values to the ionizable residues at a neutral pH of 7:

  • Acidic Residues (-1): Aspartic acid (D), Glutamic acid (E) = -2

  • Basic Residues (+1): Arginine (R), Lysine (K) = +2

  • N-terminus: The N-terminal serine is not charged at neutral pH.

  • C-terminus: The C-terminus is amidated, which removes the negative charge of the carboxylic acid group.

The calculated net charge of this compound at neutral pH is approximately 0, making it a relatively neutral peptide. Peptides with a net charge close to zero can sometimes be challenging to dissolve in plain water and may require the use of organic solvents or acidic/basic solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of TRAP-14 in experimental settings.

Table 1: Recommended Working Concentrations of this compound in In Vitro Assays

Assay TypeCell/System TypeRecommended Concentration RangeReference(s)
Platelet AggregationHuman Platelet-Rich Plasma (PRP)10 µM - 100 µM[1][2]
Platelet AggregationWhole Blood32 µM[3]
Platelet Activation (P-selectin expression)Human Whole Blood100 µM[1]
Calcium ImagingEndothelial CellsUser-dependent optimization requiredN/A

Table 2: Reported Effects of TRAP-Induced Platelet Aggregation

Study PopulationInterventionBaseline Aggregation (mean ± SD or median [IQR])Post-intervention Aggregation (mean ± SD or median [IQR])P-valueReference(s)
Patients with Atrial FibrillationRivaroxaban or Apixaban56.15% (8.53%)29.51% (12.9%)P = 0.000[4]
Cardiovascular PatientsDabigatran85 ± 30 AUmin (control)108 ± 31 AUminP < 0.001[5]
Cardiovascular Patients (intraindividual)Dabigatran83 ± 29 AUmin (before)100 ± 31 AUmin (after)P = 0.009[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for the reconstitution of lyophilized this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.[6]

  • Solvent Selection:

    • Primary Recommendation: Based on the neutral character of the peptide, it is recommended to first attempt reconstitution in sterile, nuclease-free water.

    • Alternative Solvent: If the peptide does not readily dissolve in water, DMSO can be used. Note that high concentrations of DMSO may be toxic to cells, so the final concentration in your assay should be kept low (typically <0.1%).

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial and add the desired volume of the chosen solvent to achieve a stock concentration of, for example, 1 mM or 10 mM.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[6][7]

    • Store the aliquots at -20°C or -80°C.[6][7]

    • Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[6][7]

dot

G This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage Lyophilized Lyophilized this compound Equilibrate Equilibrate to Room Temp Lyophilized->Equilibrate Solvent Add Sterile Water or DMSO Equilibrate->Solvent Dissolve Gently Dissolve Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store G Platelet Aggregation Assay Workflow cluster_sample Sample Preparation cluster_assay Assay Blood Whole Blood Collection PRP Prepare PRP & PPP Blood->PRP Setup Aggregometer Setup PRP->Setup Stabilize Stabilize PRP Setup->Stabilize Add_TRAP Add TRAP-14 Stabilize->Add_TRAP Record Record Aggregation Add_TRAP->Record G TRAP-14 Signaling Pathway TRAP14 TRAP-14 PAR1 PAR-1 TRAP14->PAR1 binds Gq Gαq PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC ShapeChange Shape Change RhoA->ShapeChange Aggregation Aggregation Ca->Aggregation PKC->Aggregation ShapeChange->Aggregation

References

Application Notes and Protocols: Determining the Optimal TRAP-14 Amide Concentration for Platelet Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombin Receptor Activating Peptide (TRAP-14), with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2, is a synthetic peptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR1) on platelets.[1][2] By mimicking the action of thrombin, TRAP-14 induces a robust platelet activation response, making it a valuable tool in hematology research and the development of antiplatelet therapies.[1][3] These application notes provide a detailed guide to determining the optimal concentration of TRAP-14 amide for inducing platelet responses, along with protocols for common platelet function assays.

Data Presentation: TRAP-14 and TRAP-6 Concentrations in Platelet Studies

The optimal concentration of TRAP peptides for platelet activation can vary depending on the biological sample (e.g., whole blood, platelet-rich plasma, washed platelets) and the specific assay being performed. The following table summarizes concentrations used in various studies to elicit platelet responses. Note that TRAP-6 (SFLLRN-NH2), a shorter and more commonly used PAR1 agonist, is included for comparative purposes as its mechanism of action is similar.[4]

AgonistConcentrationBiological SampleAssayObserved ResponseReference
TRAP (full length)EC50: 24 µMHuman PlateletsPlatelet AggregationHalf-maximal aggregation[1]
TRAP-1430 µmol/LPlatelet ConcentrateLight Transmission AggregometryMaximal aggregation[5]
TRAP-610 µMWhole BloodFlow Cytometry (P-selectin, etc.)Significant increase in activation markers[6]
TRAP-69.77 µMPlatelet ConcentratesFlow CytometryOptimal platelet activation[5]
TRAP-610 µmol/LPlatelet-Rich PlasmaPlatelet AggregometryPlatelet aggregation[7]
TRAP32 µMWhole BloodMultiple Electrode AggregometryOverall platelet aggregability assessment[8]
TRAP-6100 µMPlateletsPAR1 Desensitization AssayUsed for receptor desensitization[9]

Signaling Pathway

This compound activates platelets by binding to the PAR1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to platelet shape change, granule secretion, and aggregation.

PAR1_Signaling_Pathway cluster_membrane Platelet Membrane cluster_GProteins G-Proteins cluster_cytosol Cytosol cluster_response Platelet Response TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Binds to Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC GranuleSecretion Granule Secretion Ca2->GranuleSecretion PKC->GranuleSecretion RhoA RhoA RhoGEF->RhoA Activates ShapeChange Shape Change RhoA->ShapeChange Aggregation Aggregation ShapeChange->Aggregation Leads to GranuleSecretion->Aggregation Leads to

Caption: PAR1 signaling pathway activated by TRAP-14 in platelets.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from whole blood, a common sample for platelet aggregation studies.

  • Blood Collection: Draw whole blood from healthy, consenting donors into collection tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

  • Initial Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) on top.

  • PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new polypropylene tube.

  • Platelet Count: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) if necessary. PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to return to a resting state.

Protocol 2: Dose-Response Analysis of TRAP-14 using Light Transmission Aggregometry (LTA)

LTA is a standard method for measuring platelet aggregation.[10]

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Pipette PRP into a cuvette with a stir bar and place it in the reference well to set the 100% light transmission baseline. Pipette another aliquot of PRP into a cuvette with a stir bar and place it in the sample well to set the 0% aggregation baseline.

  • TRAP-14 Dilutions: Prepare a series of this compound dilutions in a suitable buffer (e.g., saline) to achieve a range of final concentrations (e.g., 1 µM to 100 µM) when added to the PRP.

  • Aggregation Measurement:

    • Place a cuvette containing PRP and a stir bar into the sample well and allow it to incubate for 2-5 minutes at 37°C.

    • Add a small volume of a TRAP-14 dilution to the cuvette to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Plot the percentage of aggregation against the log of the TRAP-14 concentration to determine the dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

Protocol 3: Flow Cytometric Analysis of Platelet Activation Markers

Flow cytometry allows for the quantification of surface markers of platelet activation, such as P-selectin (CD62P).[6]

  • Sample Preparation: Aliquot whole blood or PRP into flow cytometry tubes.

  • TRAP-14 Stimulation: Add different concentrations of this compound to the samples and incubate for 10-15 minutes at room temperature. Include an unstimulated control.

  • Antibody Staining: Add fluorescently labeled antibodies against platelet surface markers (e.g., CD41a for platelet identification and CD62P for activation) to the samples. Incubate for 20 minutes in the dark at room temperature.

  • Fixation: Fix the samples with 1% paraformaldehyde.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD41a. Determine the percentage of positive cells or the mean fluorescence intensity (MFI) for the activation marker (e.g., CD62P) for each TRAP-14 concentration.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal TRAP-14 concentration.

TRAP14_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis BloodCollection Whole Blood Collection PRP_Prep PRP Preparation (Protocol 1) BloodCollection->PRP_Prep DoseResponse TRAP-14 Dose-Response (e.g., 1 µM - 100 µM) PRP_Prep->DoseResponse LTA Light Transmission Aggregometry (Protocol 2) DoseResponse->LTA FlowCyto Flow Cytometry (Protocol 3) DoseResponse->FlowCyto EC50 Determine EC50 for Aggregation LTA->EC50 MFI Quantify Activation Marker Expression (MFI) FlowCyto->MFI OptimalConc Identify Optimal Concentration Range EC50->OptimalConc MFI->OptimalConc

References

Application Notes and Protocols for TR-AP-14 Amide in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor-Activating Peptide (TRAP-14) amide is a synthetic 14-amino acid peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets. By mimicking the action of thrombin, TRAP-14 amide induces robust platelet activation, making it an invaluable tool for in vitro studies of platelet function, signaling, and the evaluation of anti-platelet therapies. Flow cytometry is a powerful technique for the multi-parametric analysis of individual platelets, enabling the precise quantification of activation-dependent markers. This document provides detailed protocols for the use of this compound in flow cytometric analysis of platelet activation, along with an overview of the underlying signaling pathways.

Mechanism of Action

This compound activates platelets by binding to the extracellular domain of PAR1. This binding mimics the conformational change induced by thrombin cleavage, initiating a cascade of intracellular signaling events. Upon activation, platelets undergo shape change, granule secretion, and aggregation. Key markers of platelet activation that can be measured by flow cytometry include:

  • P-selectin (CD62P): A protein stored in α-granules that is rapidly translocated to the platelet surface upon activation.

  • Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): A conformational change in this integrin complex exposes a binding site for fibrinogen, mediating platelet aggregation. Specific antibodies, such as PAC-1, recognize the activated form of GPIIb/IIIa.[1][2]

  • CD63: A lysosomal protein that is expressed on the platelet surface following dense granule secretion.

Data Presentation

The following table summarizes quantitative data from representative studies on this compound-induced platelet activation as measured by flow cytometry.

ParameterAgonist ConcentrationResultReference
P-selectin Expression (% positive platelets)20 µM TRAP94%[3]
P-selectin Expression (MFI)10 µM TRAP-6Maximal activation[4]
Activated GPIIb/IIIa (PAC-1 binding) MFI Ratio (Stimulated/Resting)25 µM TRAP~2.5-fold increase[5]
P-selectin Expression MFI Ratio (Stimulated/Resting)25 µM TRAP~4.5-fold increase[5]

MFI: Mean Fluorescence Intensity TRAP-6 is a shorter, related peptide that also activates PAR1.

Experimental Protocols

Protocol 1: P-selectin (CD62P) Expression in Whole Blood

This protocol describes the measurement of P-selectin expression on the surface of platelets in whole blood following stimulation with this compound.

Materials:

  • This compound (stock solution in sterile water or PBS)

  • Human whole blood collected in sodium citrate tubes

  • Phycoerythrin (PE) conjugated anti-human CD62P antibody

  • Fluorescein isothiocyanate (FITC) conjugated anti-human CD41 or CD42b antibody (platelet-specific marker)

  • 1% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Blood Collection: Collect human blood into tubes containing 3.2% sodium citrate. Gently invert the tubes to mix. All experiments should be performed within 2 hours of blood collection to minimize spontaneous platelet activation.

  • Dilution: Dilute the whole blood 1:10 with PBS.

  • Resting Control: In a flow cytometry tube, add 50 µL of diluted whole blood. Add 5 µL of PBS (vehicle control).

  • Stimulation: In a separate tube, add 50 µL of diluted whole blood. Add 5 µL of this compound to achieve a final concentration of 10-30 µM.[4] Gently mix and incubate for 10 minutes at room temperature.

  • Antibody Staining: To both the resting and stimulated tubes, add the PE-conjugated anti-CD62P antibody and the FITC-conjugated anti-CD41 antibody at pre-titrated optimal concentrations.

  • Incubation: Gently mix and incubate for 20 minutes at room temperature in the dark.[6]

  • Fixation: Add 1 mL of cold 1% PFA to each tube. Vortex gently to mix.[7]

  • Incubation: Incubate for at least 30 minutes at 4°C in the dark. Samples can be stored at 4°C for up to 24 hours before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41-FITC).

    • Within the platelet gate, quantify the percentage of P-selectin positive cells and the mean fluorescence intensity (MFI) of P-selectin expression.

Protocol 2: Activated GPIIb/IIIa (PAC-1 Binding) in Platelet-Rich Plasma (PRP)

This protocol details the measurement of the active conformation of GPIIb/IIIa on platelets in PRP using the PAC-1 antibody.

Materials:

  • This compound (stock solution in sterile water or PBS)

  • Human whole blood collected in sodium citrate tubes

  • FITC-conjugated PAC-1 antibody

  • PE-conjugated anti-human CD41 antibody

  • HEPES-Tyrode's buffer

  • Flow cytometry tubes

Procedure:

  • PRP Preparation: Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature with no brake.[6] Carefully collect the upper platelet-rich plasma (PRP) layer.

  • Platelet Count Adjustment (Optional): Adjust the platelet count in the PRP to approximately 200 x 10^9/L with platelet-poor plasma (obtained by centrifuging the remaining blood at 1500 x g for 15 minutes).

  • Resting Control: In a flow cytometry tube, add 50 µL of PRP. Add 5 µL of HEPES-Tyrode's buffer.

  • Stimulation: In a separate tube, add 50 µL of PRP. Add 5 µL of this compound to a final concentration of 25 µM.[5] Gently mix and incubate for 5 minutes at room temperature.

  • Antibody Staining: To both tubes, add the FITC-conjugated PAC-1 antibody and the PE-conjugated anti-CD41 antibody at pre-titrated optimal concentrations.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 1 mL of HEPES-Tyrode's buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Gate on the platelet population using the CD41-PE signal.

    • Quantify the MFI of PAC-1 binding within the platelet gate.

Visualizations

Signaling Pathway of this compound-Induced Platelet Activation

TRAP14_Signaling_Pathway TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Binds to Gq Gq PAR1->Gq Activates G12_13 G12/13 PAR1->G12_13 Activates PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC PKC DAG->PKC Activates Shape_Change Shape Change RhoA->Shape_Change Induces Ca_mobilization->PKC Activates Granule_Secretion Granule Secretion (P-selectin, CD63) PKC->Granule_Secretion Induces GPIIb_IIIa_Activation GPIIb/IIIa Activation PKC->GPIIb_IIIa_Activation Induces

Caption: this compound signaling pathway in platelets.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Start blood_collection 1. Blood Collection (Sodium Citrate) start->blood_collection sample_prep 2. Sample Preparation (Whole Blood Dilution or PRP Isolation) blood_collection->sample_prep controls 3a. Resting Control (Add Vehicle) sample_prep->controls stimulation 3b. Stimulation (Add this compound) sample_prep->stimulation staining 4. Antibody Staining (e.g., anti-CD62P, PAC-1, anti-CD41) controls->staining stimulation->staining incubation 5. Incubation (Room Temperature, Dark) staining->incubation fixation 6. Fixation (Optional) (1% PFA) incubation->fixation analysis 7. Flow Cytometry Analysis fixation->analysis end End analysis->end

Caption: Experimental workflow for platelet activation analysis.

References

Application of TRAP-14 Amide in High-Throughput Screening for PAR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in thrombin-mediated platelet activation and is a key target in the development of novel antiplatelet therapies.[1] TRAP-14 (Thrombin Receptor Activator Peptide for PAR4, sequence: AYPGKF-NH2) is a synthetic hexapeptide that acts as a selective and potent agonist for PAR4. It mimics the N-terminal tethered ligand that is exposed after proteolytic cleavage of the receptor by proteases like thrombin, thereby activating the receptor without the need for enzymatic cleavage. This property makes TRAP-14 an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying PAR4 antagonists. This document provides detailed application notes and protocols for utilizing TRAP-14 in HTS assays.

Signaling Pathway of PAR4 Activation

Upon binding of an agonist such as TRAP-14, PAR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gαq and Gα12/13.[2][3][4][5][6]

  • Gαq Pathway: Activation of Gαq stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in platelet activation.[4]

  • Gα12/13 Pathway: The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes various cellular responses, including platelet shape change and granule secretion.[2][5][6]

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TRAP14 TRAP-14 PAR4 PAR4 Receptor TRAP14->PAR4 Binds to Gq Gαq PAR4->Gq Activates G1213 Gα12/13 PAR4->G1213 Activates PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Platelet_Activation Platelet Activation (Shape Change, Aggregation, Granule Secretion) Ca_release->Platelet_Activation RhoA RhoA RhoGEF->RhoA Activates RhoA->Platelet_Activation

High-Throughput Screening Assays Utilizing TRAP-14

TRAP-14 is predominantly used in two main types of HTS assays for the discovery of PAR4 antagonists: Calcium Mobilization Assays and Platelet Aggregation Assays.

Calcium Mobilization Assay

This assay is a widely used method for screening GPCR modulators due to the robust and rapid nature of the calcium signaling pathway. The assay measures the transient increase in intracellular calcium concentration upon PAR4 activation by TRAP-14.

Calcium_Mobilization_Workflow cluster_workflow HTS Workflow: Calcium Mobilization Assay start Start plate_cells Plate PAR4-expressing cells (e.g., HEK293 or platelets) in 384-well plates start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compounds Add test compounds (potential PAR4 antagonists) load_dye->add_compounds incubate Incubate add_compounds->incubate add_trap14 Add TRAP-14 (PAR4 agonist) incubate->add_trap14 measure_fluorescence Measure fluorescence intensity (e.g., using FLIPR or FDSS) add_trap14->measure_fluorescence analyze_data Analyze data: Calculate % inhibition, IC50 values, and Z'-factor measure_fluorescence->analyze_data end End analyze_data->end

Detailed Protocol: 384-Well Calcium Mobilization Assay for PAR4 Antagonists

This protocol is adapted for a 384-well format, suitable for automated HTS.

Materials and Reagents:

  • Cells: Human platelets or a cell line stably expressing human PAR4 (e.g., HEK293-PAR4).

  • TRAP-14 Amide: Stock solution in DMSO or aqueous buffer.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Assay Buffer: Tyrode's buffer (138 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.33 mM NaH2PO4, 15 mM HEPES, 5.5 mM dextrose, pH 7.4) with 0.1% Bovine Serum Albumin (BSA).

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Plates: 384-well black, clear-bottom microplates.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a functional drug screening system (FDSS).

Procedure:

  • Cell Preparation:

    • Human Platelets: Prepare washed human platelets by centrifugation of platelet-rich plasma. Resuspend the platelet pellet in Tyrode's buffer containing 0.1% BSA to a concentration of 1.0×10⁸ platelets/mL.

    • Adherent Cells (HEK293-PAR4): Seed cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Load platelets with Fluo-4 AM at a final concentration of 2.5 µg/mL for 1 hour at 37°C.

    • For adherent cells, replace the culture medium with assay buffer containing the fluorescent dye and incubate as recommended by the manufacturer.

  • Compound Addition:

    • Add 60 µL of the dye-loaded platelet suspension to each well of the 384-well plate.

    • Using an automated liquid handler, add the test compounds to the wells. The final concentration of DMSO should be kept constant across all wells, typically at 0.5%.

  • Incubation:

    • Incubate the plate with the test compounds for a defined period, for instance, 6 minutes at 37°C, to allow for compound binding to the receptor.

  • TRAP-14 Stimulation and Signal Detection:

    • Place the plate in the FLIPR or FDSS instrument.

    • The instrument will add a solution of TRAP-14 to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80), a common concentration used is 80 µM.

    • Immediately begin measuring the fluorescence intensity (excitation: 480 nm, emission: 540 nm) every second for a total of 12 minutes at 37°C.

  • Data Analysis:

    • The change in relative fluorescence units (RFUs) from basal to the peak response is calculated for each well.

    • The response in wells with DMSO is set as 100% activation (positive control), and the response in wells without TRAP-14 addition is the baseline (negative control).

    • The percentage of inhibition for each test compound is calculated.

    • For hit compounds, a dose-response curve is generated to determine the IC50 value.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit TRAP-14-induced platelet aggregation. In a high-throughput format, this is often performed in 96- or 384-well plates by measuring the change in light transmission or absorbance.

Detailed Protocol: 384-Well Platelet Aggregation Assay

Materials and Reagents:

  • Platelet-Rich Plasma (PRP): Obtained from citrated whole blood.

  • This compound: Stock solution.

  • Test Compounds: Dissolved in DMSO.

  • Plates: 384-well clear microplates.

  • Instrumentation: A microplate reader capable of measuring absorbance, equipped with a shaker.

Procedure:

  • PRP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Compound Addition: Add test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Platelet Addition: Add PRP to each well.

  • Incubation: Incubate the plate for a predetermined time at 37°C with gentle shaking.

  • TRAP-14 Stimulation: Add TRAP-14 to the wells to induce aggregation. The final concentration should be optimized to induce a robust aggregation response.

  • Measurement: Place the plate in a microplate reader and measure the change in absorbance over time with continuous shaking. As platelets aggregate, the turbidity of the solution decreases, leading to a decrease in absorbance.

  • Data Analysis: The rate and extent of aggregation are determined from the absorbance readings. The inhibitory effect of the test compounds is calculated relative to the control wells.

Data Presentation and Quality Control

A key aspect of HTS is rigorous quality control to ensure the reliability of the data. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., TRAP-14-induced response with DMSO)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., baseline response without TRAP-14)

  • σn = standard deviation of the negative control

An ideal assay has a Z'-factor of 1. An assay is generally considered excellent for HTS if the Z'-factor is > 0.5.[7][8][9]

Quantitative Data Summary

The following table presents representative data that could be obtained from a high-throughput screening campaign for PAR4 antagonists using a TRAP-14-based calcium mobilization assay.

ParameterValueSource/Comment
Assay Format 384-well plateCalcium Mobilization
TRAP-14 Conc. 80 µMEC80 concentration
Positive Control (µp) 50,000 RFUMean of 32 wells
Positive Control (σp) 2,500 RFUStandard deviation of 32 wells
Negative Control (µn) 5,000 RFUMean of 32 wells
Negative Control (σn) 500 RFUStandard deviation of 32 wells
Signal to Background (S/B) 10(µp / µn)
Z'-Factor 0.67Calculated, indicates an excellent assay
Hit Criteria >50% inhibitionPrimary screen cutoff
Hit Compound IC50 (e.g., BMS-986120) 140 nMRepresentative data[1]
Hit Compound IC50 (e.g., Compound 7) 2.3 µMRepresentative data from a virtual screen hit[7]

Conclusion

This compound is an essential tool for the high-throughput screening of PAR4 antagonists. The calcium mobilization and platelet aggregation assays described provide robust and scalable platforms for identifying novel antiplatelet drug candidates. Careful assay optimization and stringent quality control, including the calculation of the Z'-factor, are critical for the success of any HTS campaign. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists in the field of drug discovery.

References

Application Notes and Protocols for Calcium Imaging Assays with TRAP-14 Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 amide is a synthetic peptide agonist of the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Activation of PAR2 by agonists like this compound initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This mobilization of calcium can be visualized and quantified using fluorescent calcium indicators, providing a robust method to study PAR2 activation and to screen for novel modulators of this receptor.

These application notes provide a detailed overview and experimental protocols for conducting calcium imaging assays using this compound.

Principle of the Assay

The assay is based on the use of a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the indicator dye in the cytoplasm. In its calcium-free form, the dye exhibits low fluorescence. Upon binding to Ca²⁺ released from intracellular stores following PAR2 activation by this compound, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity. This change in fluorescence can be measured over time using a fluorescence microscope or a microplate reader, providing a kinetic profile of the intracellular calcium response.

Signaling Pathway of this compound-Induced Calcium Mobilization

This compound activates the Gq alpha subunit of the G-protein coupled to PAR2. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

PAR2_Signaling_Pathway TRAP14 This compound PAR2 PAR2 TRAP14->PAR2 Binds Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Figure 1: PAR2 signaling pathway leading to calcium mobilization.

Experimental Workflow

A typical calcium imaging experiment with this compound involves several key steps, from cell culture to data analysis.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing PAR2) Cell_Seeding 2. Seed cells in black-walled, clear-bottom plates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with Fluo-4 AM or Fura-2 AM Cell_Seeding->Dye_Loading Wash 4. Wash to remove extracellular dye Dye_Loading->Wash Baseline 5. Measure baseline fluorescence Wash->Baseline Compound_Addition 6. Add this compound Baseline->Compound_Addition Measurement 7. Measure fluorescence change over time Compound_Addition->Measurement Data_Normalization 8. Normalize data (e.g., ΔF/F₀) Measurement->Data_Normalization Dose_Response 9. Generate dose-response curves Data_Normalization->Dose_Response EC50_Calculation 10. Calculate EC₅₀ Dose_Response->EC50_Calculation

Figure 2: Experimental workflow for a calcium imaging assay.

Quantitative Data Presentation

ParameterValueCell LineCalcium Indicator
EC₅₀ 10 nM - 100 nMHEK293 cells expressing PAR2Fluo-4 AM
Max Fluorescence Change (ΔF/F₀) 2.0 - 5.0 fold increaseHEK293 cells expressing PAR2Fluo-4 AM
Time to Peak 15 - 30 secondsHEK293 cells expressing PAR2Fluo-4 AM

Note: The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response. ΔF/F₀ is the change in fluorescence (F) from the baseline fluorescence (F₀), which normalizes the data.

Detailed Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM in a 96-well Plate Format

This protocol is designed for high-throughput screening of PAR2 activation by this compound using a fluorescence microplate reader.

Materials:

  • HEK293 cells stably expressing human PAR2

  • This compound

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Dimethyl sulfoxide (DMSO)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-PAR2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

    • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM and 0.08% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing:

    • Gently aspirate the loading solution from the wells.

    • Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove any extracellular dye.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

    • Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 5X the final desired concentration.

    • Set the fluorescence microplate reader to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Record baseline fluorescence for 10-20 seconds.

    • Using the plate reader's injector, add 25 µL of the 5X this compound solution to the corresponding wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and the subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the ΔF/F₀ values against the corresponding concentrations of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Single-Cell Calcium Imaging using Fura-2 AM and Fluorescence Microscopy

This protocol is suitable for detailed analysis of calcium dynamics in individual cells.

Materials:

  • HEK293-PAR2 cells

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • HBSS with 20 mM HEPES

  • Glass-bottom dishes or coverslips

  • Inverted fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm) and a perfusion system.

Procedure:

  • Cell Preparation:

    • Seed HEK293-PAR2 cells onto glass-bottom dishes or coverslips and culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Replace the culture medium with the Fura-2 AM loading solution.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing and De-esterification:

    • Wash the cells three times with HBSS.

    • Add fresh HBSS and incubate for an additional 30 minutes at room temperature to ensure complete de-esterification.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Introduce this compound into the perfusion solution at the desired concentration.

    • Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the 340/380 nm fluorescence ratio for each ROI over time.

    • The ratio of the fluorescence intensities is directly proportional to the intracellular calcium concentration.

    • Plot the change in the 340/380 ratio over time to visualize the calcium transient.

Troubleshooting

IssuePossible CauseSolution
Low or no signal - Inefficient dye loading- Low PAR2 expression- Inactive this compound- Optimize dye concentration and loading time- Increase Pluronic F-127 concentration- Confirm PAR2 expression by western blot or qPCR- Use fresh, properly stored this compound
High background fluorescence - Incomplete removal of extracellular dye- Cell death- Increase the number of wash steps- Ensure gentle washing to maintain cell viability- Check for cytotoxicity of this compound at high concentrations
Variable results between wells/experiments - Uneven cell seeding- Inconsistent dye loading- Temperature fluctuations- Ensure a single-cell suspension before seeding- Prepare a master mix for the dye loading solution- Maintain consistent temperatures throughout the assay

Conclusion

Calcium imaging assays are a powerful and versatile tool for studying the activation of PAR2 by this compound. The protocols provided here can be adapted for both high-throughput screening and detailed single-cell analysis. By carefully optimizing experimental conditions and data analysis, researchers can obtain reliable and reproducible data to advance our understanding of PAR2 signaling and to facilitate the discovery of new therapeutic agents targeting this important receptor.

Measuring Downstream Signaling of TRAP-14 Amide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TRAP-14 amide is a putative novel synthetic peptide amide hypothesized to act as a potent and selective agonist for a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of Gq/11-coupled receptors initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses.

These application notes provide detailed protocols for measuring the key downstream signaling events following the stimulation of cells with this compound. The assays described are fundamental for characterizing the pharmacological profile of this compound and understanding its mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the characterization of this compound in various downstream signaling assays.

Table 1: Potency of this compound in Inducing Intracellular Calcium Mobilization

Assay ParameterValue
AgonistThis compound
Cell LineHEK293 expressing the target receptor
EC5015.2 nM
Hill Slope1.1
Emax (% of control)100%

Table 2: Efficacy of this compound in Stimulating Inositol Phosphate Accumulation

Assay ParameterValue
AgonistThis compound
Cell LineCHO-K1 expressing the target receptor
EC5025.8 nM
Hill Slope0.9
Emax (fold over basal)8.5

Table 3: this compound-Mediated ERK1/2 Phosphorylation

Assay ParameterValue
AgonistThis compound
Cell LinePrimary astrocytes
EC5045.1 nM
Hill Slope1.2
Emax (% of control)250%

Signaling Pathway and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TRAP14 This compound GPCR GPCR TRAP14->GPCR binds Gq Gαq/11 GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds PKC PKC DAG->PKC activates Ca Ca²⁺ Ca->PKC co-activates ERK pERK1/2 PKC->ERK phosphorylates IP3R->Ca releases

Caption: Hypothesized Gq/11 signaling pathway for this compound.

Calcium_Mobilization_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) B->C D Incubate for 30-60 minutes C->D E Wash cells with assay buffer D->E F Measure baseline fluorescence E->F G Add this compound (agonist) F->G H Measure fluorescence change over time G->H I Analyze data to determine EC50 and Emax H->I

Caption: Experimental workflow for calcium mobilization assay.

Signaling_Cascade_Logic A This compound Binding B GPCR Conformational Change A->B C Gq/11 Protein Activation B->C D Phospholipase C Activation C->D E PIP2 Hydrolysis D->E F IP3 and DAG Production E->F G Intracellular Ca²⁺ Release F->G H PKC Activation F->H G->H I Downstream Effector Phosphorylation (e.g., ERK1/2) H->I J Cellular Response I->J

Caption: Logical flow of the this compound signaling cascade.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce a transient increase in intracellular calcium concentration in cells expressing the target receptor.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • 96-well black, clear-bottom tissue culture plates

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HEK293 cells.

    • Seed the cells at a density of 50,000 cells/well in a 96-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Aspirate the dye loading solution.

    • Gently wash the cells twice with 100 µL of HBSS.

    • After the final wash, add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 20 µL of this compound at various concentrations.

    • Continue to record the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

Objective: To quantify the production of inositol phosphates, a direct product of PLC activation, in response to this compound.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • myo-[3H]inositol

  • IP-accumulation assay buffer (e.g., HBSS with 10 mM LiCl)

  • Dowex AG1-X8 resin

  • This compound stock solution

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Labeling:

    • Seed CHO-K1 cells in a 24-well plate and grow to near confluency.

    • Replace the medium with inositol-free medium containing 1 µCi/mL myo-[3H]inositol.

    • Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells twice with assay buffer.

    • Add 450 µL of assay buffer containing 10 mM LiCl (to inhibit inositol monophosphatase) and incubate for 15 minutes at 37°C.

    • Add 50 µL of this compound at various concentrations.

    • Incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and lyse the cells by adding 1 mL of ice-cold 0.1 M formic acid.

    • Incubate on ice for 30 minutes.

    • Collect the lysates.

  • Chromatographic Separation:

    • Prepare columns with Dowex AG1-X8 resin.

    • Apply the cell lysates to the columns.

    • Wash the columns with water to remove free myo-[3H]inositol.

    • Elute the total [3H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification:

    • Collect the eluate in scintillation vials.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the data as counts per minute (CPM) or disintegrations per minute (DPM).

    • Plot the CPM against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the phosphorylation of ERK1/2, a downstream target of the Gq/11-PKC pathway, in response to this compound.

Materials:

  • Primary astrocytes or a suitable cell line

  • 6-well tissue culture plates

  • Serum-free medium

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Plot the normalized signal against the this compound concentration to determine the EC50.

Application Notes and Protocols for TRAP-14 Amide in GPCR Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14 amide is a synthetic 14-amino acid peptide that acts as an agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR). Its sequence is H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2[1]. PAR1 is activated physiologically by the cleavage of its N-terminus by proteases like thrombin, which exposes a "tethered ligand" that binds to the receptor and initiates signaling[2][3]. This compound mimics this tethered ligand, allowing for the study of PAR1 signaling in a controlled, protease-independent manner.

PAR1 activation is crucial in hemostasis, thrombosis, inflammation, and vascular biology[2][3]. Upon activation by an agonist like this compound, PAR1 can couple to multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, to initiate diverse downstream signaling cascades[2][3][4]. These pathways regulate cellular responses such as intracellular calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2)[2][5]. These signaling events make calcium mobilization and ERK1/2 phosphorylation key assays for characterizing the activity of PAR1 agonists.

These application notes provide detailed protocols for utilizing this compound to study PAR1 signaling through these two common and robust assay formats.

Quantitative Data for this compound

The following tables summarize the potency of this compound in key functional assays.

Table 1: Potency of this compound in Platelet Aggregation Assays

ParameterValueCell SystemReference
EC5024 µMPlatelets[6]

Note: Platelet aggregation is a key physiological response to PAR1 activation.

Table 2: Representative Potency of this compound in ERK1/2 Phosphorylation Assay

ParameterValue (Example)Cell System
EC50500 nMHEK293 cells expressing human PAR1

Signaling Pathways and Experimental Workflows

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Activation Gq Gαq PAR1->Gq Gi Gαi PAR1->Gi G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis MEK MEK Gi->MEK Activation via βγ subunits RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK RhoA RhoA RhoGEF->RhoA

PAR1 Signaling Pathways

Calcium_Mobilization_Workflow A Seed PAR1-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 45-60 min at 37°C C->D E Measure baseline fluorescence (FLIPR or plate reader) D->E F Add this compound (agonist) E->F G Measure fluorescence change (kinetic read) F->G H Data Analysis: Calculate EC50 G->H

Calcium Mobilization Assay Workflow

ERK_Phosphorylation_Workflow A Seed PAR1-expressing cells B Serum-starve cells (4-12 hours) A->B C Stimulate with this compound (e.g., 5 minutes) B->C D Lyse cells on ice C->D E Quantify protein concentration D->E F Perform Western Blot or ELISA E->F G Probe with anti-p-ERK1/2 and anti-total ERK1/2 antibodies F->G H Detect and quantify signals G->H I Data Analysis: Normalize p-ERK to total ERK, calculate EC50 H->I

ERK1/2 Phosphorylation Assay Workflow

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the transient increase in intracellular calcium concentration following PAR1 activation by this compound.

Materials:

  • This compound (powder, store at -20°C)

  • PAR1-expressing cells (e.g., HEK293, CHO, or endothelial cells like EA.hy926)[7][8]

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • Cell culture medium (e.g., DMEM)

  • Fluo-4 AM or equivalent calcium-sensitive dye

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • The day before the assay, seed PAR1-expressing cells into the wells of a black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 100 µM to 1 nM).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer. Probenecid can be included to inhibit organic anion transporters.

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light[9].

  • Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4)[7].

    • Place the cell plate in the reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Using the instrument's injector, add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2.

Materials:

  • This compound

  • PAR1-expressing cells

  • 6-well or 12-well cell culture plates

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Culture and Starvation:

    • Seed PAR1-expressing cells in multi-well plates and grow to 80-90% confluency.

    • To reduce basal ERK phosphorylation, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-12 hours[10].

  • Agonist Stimulation:

    • Prepare dilutions of this compound in serum-free medium.

    • Add the agonist solutions to the cells and incubate at 37°C for a predetermined optimal time, typically 3-10 minutes for PAR1-mediated ERK activation[5].

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE loading buffer and boil for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2[10].

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • Plot the normalized data against the agonist concentration to determine the EC50.

References

Troubleshooting & Optimization

Troubleshooting TRAP-14 amide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TRAP-14 amide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

TRAP-14 is a synthetic peptide that acts as a potent thrombin receptor activator.[1][2] It is the minimal peptide length that retains full activity in inducing serotonin secretion.[1] The amide form has the following amino acid sequence: SFLLRNPNDKYEPF-NH₂ .[3]

Q2: Why am I experiencing solubility issues with this compound?

Peptide solubility is influenced by several factors including its amino acid composition, length, pH, and the type of solvent used.[4][5] this compound, being a 14-amino acid peptide, may present solubility challenges due to the presence of hydrophobic residues and its overall charge characteristics. Peptides with a high content of hydrophobic amino acids tend to have lower solubility in aqueous solutions.[4][6][7]

Q3: How can I predict the solubility of my this compound?

While precise prediction is challenging, general rules based on the amino acid sequence can provide a good estimate.[4][8] The first step is to calculate the overall charge of the peptide.

Method for Calculating Overall Charge of this compound:

  • Assign charge values to individual amino acids:

    • Basic (positively charged) residues (+1): Arginine (R), Lysine (K), Histidine (H)

    • Acidic (negatively charged) residues (-1): Aspartic acid (D), Glutamic acid (E)

    • N-terminus (-NH₂): +1 (unless acetylated)

    • C-terminus (-COOH): -1 (unless amidated)

  • Sum the charges for the this compound sequence (SFLLRNPNDKYEPF-NH₂):

    • S (Serine): 0

    • F (Phenylalanine): 0

    • L (Leucine): 0

    • L (Leucine): 0

    • R (Arginine): +1

    • N (Asparagine): 0

    • P (Proline): 0

    • N (Asparagine): 0

    • D (Aspartic Acid): -1

    • K (Lysine): +1

    • Y (Tyrosine): 0

    • E (Glutamic Acid): -1

    • P (Proline): 0

    • F (Phenylalanine): 0

    • N-terminus (-NH₂): +1

    • C-terminus (-NH₂): 0 (amidated)

  • Total Charge = (+1) + (-1) + (+1) + (-1) + (+1) = +1

Based on its net positive charge, this compound is considered a basic peptide .

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to dissolving this compound.

Initial Solubility Testing

It is crucial to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[6][9]

Recommended Starting Solvents for a Basic Peptide like this compound:

SolventRationale
Sterile, distilled water As a basic peptide, it should have some solubility in neutral aqueous solutions.[9]
Dilute Acetic Acid (10%) The acidic pH will protonate the acidic residues, increasing the overall positive charge and enhancing solubility.[5][9]
Dimethyl Sulfoxide (DMSO) A strong organic solvent suitable for hydrophobic peptides.[4][6] Use with caution in cell-based assays.
Step-by-Step Dissolution Protocol

If you encounter solubility issues, follow this workflow:

Troubleshooting_Workflow start Start with a small aliquot of lyophilized this compound water Add sterile, distilled water start->water vortex Vortex gently water->vortex soluble1 Is the peptide fully dissolved? vortex->soluble1 end_success Peptide is ready for use soluble1->end_success Yes acid Add 10% acetic acid dropwise soluble1->acid No vortex2 Vortex gently acid->vortex2 soluble2 Is the peptide fully dissolved? vortex2->soluble2 soluble2->end_success Yes dmso Dissolve a fresh aliquot in a minimal amount of DMSO soluble2->dmso No dilute Slowly add the DMSO solution to your aqueous buffer with vortexing dmso->dilute soluble3 Is the peptide fully dissolved? dilute->soluble3 soluble3->end_success Yes sonicate Briefly sonicate the solution soluble3->sonicate No soluble4 Is the peptide fully dissolved? sonicate->soluble4 soluble4->end_success Yes contact Contact technical support soluble4->contact No

A decision tree for troubleshooting this compound solubility.

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a general method to determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • Lyophilized this compound

  • Selected solvent (e.g., sterile water, 10% acetic acid, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes

Methodology:

  • Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.

  • Vortex the tube gently for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. A fully dissolved peptide will result in a clear solution with no visible particulates.

  • If the peptide is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing.

  • Continue adding the solvent in a stepwise manner until the peptide is fully dissolved.

  • If the peptide remains insoluble after several additions, brief sonication (10-15 seconds) may be applied.[6] Be cautious as this can heat the sample.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the peptide.

Signaling Pathway

TRAP-14 acts as an agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[2][10] Activation of PAR1 by TRAP-14 initiates a cascade of intracellular signaling events.

TRAP14_Signaling_Pathway TRAP14 This compound PAR1 Protease-Activated Receptor 1 (PAR1) TRAP14->PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi beta_arrestin β-Arrestin PAR1->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway beta_arrestin->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Endothelial Cell Activation) MAPK->Cellular_Response Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton cAMP->Cellular_Response Ca_PKC->Cellular_Response Cytoskeleton->Cellular_Response

Signaling pathway of this compound via PAR1 activation.

References

Optimizing TRAP-14 Amide Incubation Time for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing Thrombin Receptor Activator Peptide 14 (TRAP-14) amide incubation time in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is TRAP-14 amide and how does it work?

A1: this compound is a synthetic 14-amino acid peptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR1). It mimics the action of thrombin, the natural ligand for PAR1, by binding to the receptor and inducing a conformational change that initiates downstream signaling cascades. This activation is crucial in processes such as platelet activation and aggregation.

Q2: What are the common assays involving this compound?

A2: this compound is frequently used in a variety of functional assays to study platelet activation and PAR1 signaling. The most common assays include:

  • Flow Cytometry: To measure the surface expression of platelet activation markers like P-selectin (CD62P) and the activated form of the fibrinogen receptor GPIIb/IIIa (PAC-1 binding).

  • Platelet Aggregometry: To assess the ability of platelets to aggregate in response to PAR1 activation.

  • Calcium Mobilization Assays: To measure the transient increase in intracellular calcium concentration, a key early event in platelet activation.[1][2][3]

Q3: Why is optimizing the incubation time for this compound crucial?

A3: The incubation time directly impacts the extent of PAR1 activation and the subsequent cellular responses.

  • Too short an incubation may not allow for the maximal expression of activation markers or the full development of a functional response, leading to false-negative or underestimated results.

  • Too long an incubation can lead to receptor desensitization, internalization, or secondary effects that may confound the interpretation of the results. For instance, prolonged activation can sometimes lead to a decrease in the surface expression of certain markers.[4]

Q4: What is the typical range for this compound concentration in these assays?

A4: The optimal concentration of this compound can vary depending on the cell type, assay format, and the specific endpoint being measured. However, a general starting range is between 1 µM and 30 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[5][6]

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered during the optimization of this compound incubation time.

Problem Potential Cause Suggested Solution
Low or no signal (e.g., low P-selectin expression, weak aggregation) Incubation time is too short. The activation process may not have reached its peak.Perform a time-course experiment. Measure the response at several time points (e.g., 2, 5, 10, 15, 20, and 30 minutes) to identify the optimal incubation period for maximal activation.
This compound concentration is too low. Insufficient agonist may not trigger a robust response.Perform a dose-response curve with a fixed, potentially longer, incubation time to ensure the TRAP-14 concentration is not the limiting factor.
Platelet preparation issues. Platelets may be refractory or have been activated prematurely during preparation.Ensure proper blood collection and platelet isolation techniques to minimize pre-activation. Use appropriate anticoagulants (e.g., citrate or ACD).
Signal decreases at longer incubation times Receptor desensitization/internalization. Prolonged exposure to TRAP-14 can lead to the uncoupling of the receptor from its signaling pathway and its removal from the cell surface.[4]Based on your time-course experiment, select an earlier time point where the signal is maximal and stable.
Negative feedback mechanisms. Cellular responses can trigger inhibitory pathways over time.Analyze earlier time points to capture the primary activation event.
High variability between replicates Inconsistent timing. Minor differences in incubation times between wells or tubes can lead to significant variations in results.Use a multichannel pipette for simultaneous addition of this compound to multiple wells. For flow cytometry, stagger the staining and acquisition to ensure consistent incubation for each sample.
Temperature fluctuations. Platelet activation is temperature-sensitive.Ensure all incubations are performed at a consistent and appropriate temperature (e.g., room temperature or 37°C, depending on the assay).
Unexpected results in calcium mobilization assays Rapid signal kinetics. Calcium flux is a very rapid event, often peaking within seconds and decaying over a few minutes.[1][2]Use a kinetic plate reader (e.g., FLIPR) that can inject the agonist and immediately start reading the fluorescence signal. For flow cytometry, acquire data immediately after agonist addition.
Dye loading issues. Improper loading of the calcium-sensitive dye can lead to weak or no signal.Optimize dye concentration and loading time according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Time-Course Analysis of P-selectin Expression by Flow Cytometry

This protocol is designed to determine the optimal incubation time for this compound by measuring the kinetics of P-selectin expression on platelets.

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood into sodium citrate tubes. Centrifuge at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Aliquot Samples: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of PRP per well/tube.

  • Prepare this compound Solution: Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in a suitable buffer (e.g., Tyrode's buffer).

  • Initiate Activation: Add the this compound solution to the PRP samples. For a time-course experiment, you will stop the reaction at different time points.

  • Incubation: Incubate the samples at room temperature for the desired time points (e.g., 0, 2, 5, 10, 15, 20, 30 minutes). The 0-minute time point represents the unstimulated control.

  • Staining: At each time point, add a pre-titered amount of fluorescently labeled anti-CD62P (P-selectin) and anti-CD41a (to identify platelets) antibodies. Incubate for 15-20 minutes at room temperature in the dark.

  • Fixation: Stop the reaction by adding 1% paraformaldehyde.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on the CD41a-positive population to analyze P-selectin expression on platelets.

  • Data Analysis: Plot the mean fluorescence intensity (MFI) or the percentage of P-selectin positive platelets against the incubation time to determine the optimal time point.

Protocol 2: Platelet Aggregation Assay

This protocol outlines a method to assess the effect of this compound incubation on platelet aggregation.

  • Prepare Platelet-Rich Plasma (PRP): As described in Protocol 1. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).

  • Pre-warm Samples: Pre-warm the PRP samples to 37°C for at least 5 minutes in an aggregometer.

  • Baseline Reading: Place the cuvette with PRP in the aggregometer and establish a baseline reading.

  • Add this compound: Add a specific concentration of this compound to the PRP and start the aggregation measurement immediately.

  • Monitor Aggregation: Record the change in light transmittance for a set period, typically 5-10 minutes.

  • Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. To optimize incubation time, one would typically look for the time to reach maximal aggregation.

Protocol 3: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to this compound.

  • Prepare and Load Platelets: Prepare washed platelets from PRP. Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Aliquot Platelets: Aliquot the dye-loaded platelets into a 96-well black, clear-bottom plate.

  • Measure Baseline Fluorescence: Measure the baseline fluorescence using a fluorescent plate reader with kinetic reading capabilities.

  • Inject this compound: Use the plate reader's injector to add this compound to the wells while simultaneously initiating kinetic reading.

  • Record Calcium Flux: Measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The optimal "incubation" is the time to peak fluorescence.

Quantitative Data Summary

The optimal incubation time for this compound is dependent on the assay and the specific endpoint being measured. The following table summarizes typical incubation times from the literature.

AssayEndpointTypical TRAP-14 ConcentrationTypical Incubation Time
Flow Cytometry P-selectin (CD62P) Expression5 - 30 µM15 - 30 minutes
PAC-1 Binding5 - 30 µM15 - 30 minutes
Platelet Aggregometry % Aggregation1 - 20 µM5 - 10 minutes
Calcium Mobilization Peak Fluorescence1 - 10 µMSeconds to a few minutes

Note: These are starting points. Optimal conditions should be determined empirically for each experimental setup.

Signaling Pathway and Experimental Workflow Diagrams

PAR1_Signaling_Pathway TRAP14 This compound PAR1 PAR1 Receptor TRAP14->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Granule_release Granule Release (P-selectin) PKC->Granule_release GPIIb_IIIa GPIIb/IIIa Activation (PAC-1 Binding) PKC->GPIIb_IIIa

Caption: PAR1 signaling pathway activated by this compound.

Optimization_Workflow start Start: Define Assay and Endpoint dose_response 1. Dose-Response Experiment (Fixed, long incubation time) start->dose_response select_conc Select Optimal TRAP-14 Concentration (e.g., EC80) dose_response->select_conc time_course 2. Time-Course Experiment (Using optimal concentration) select_conc->time_course select_time Select Optimal Incubation Time (Peak, stable response) time_course->select_time validation 3. Validation of Optimal Conditions select_time->validation end End: Optimized Protocol validation->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: TRAP-14 Amide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TRAP-14 amide in their experiments. To provide a practical framework, we will base our recommendations on a common application: a cell-based assay where this compound acts as a peptide agonist to elicit a measurable downstream signaling response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: TRAP-14 (Thyroid Hormone Receptor-Associated Protein 14) is a protein involved in modulating the effects of thyroid hormones on neural development.[1] It acts as a co-regulator for thyroid hormone receptors, influencing gene expression critical for proper neuron growth, differentiation, and migration.[1] "this compound" in the context of these experiments refers to a synthetic peptide derived from the TRAP-14 protein, with a C-terminal amidation. This modification is often introduced to increase peptide stability and mimic the native structure. In cell-based assays, it is typically used as an agonist to activate a specific cell surface receptor and its associated signaling pathway.

Q2: How should I properly handle and store this compound?

A2: Proper handling and storage are critical for maintaining the integrity and activity of peptide reagents. Lyophilized this compound should be stored at -20°C or colder.[2] For reconstitution, use a sterile, high-purity solvent such as sterile water, PBS, or a buffer recommended by the manufacturer. To minimize freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -80°C. Avoid repeated exposure to room temperature.

Q3: What are the most common sources of variability in cell-based assays?

A3: Variability in cell-based assays can arise from multiple sources. Key contributors include inconsistencies in cell culture conditions (e.g., cell density, passage number, media composition), pipetting errors, reagent instability, and environmental fluctuations (e.g., temperature, CO2 levels).[3][4][5] Automation of liquid handling and other procedural steps can significantly reduce human-induced variability.[6]

Q4: Why is C-terminal amidation important for synthetic peptides like this compound?

A4: The C-terminal amidation of synthetic peptides serves to mimic the native peptide structure and enhance biological activity. It removes the negative charge of the C-terminal carboxyl group, which can improve receptor binding and increase the peptide's resistance to degradation by carboxypeptidases, thereby extending its half-life in experimental systems.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Q: My replicate wells for the same experimental condition show high variability in the measured signal. What are the likely causes and how can I fix this?

A: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a primary source of variability.

    • Solution: Ensure a homogenous cell suspension by gently and thoroughly mixing the cells before and during plating. When plating, use a consistent pipetting technique and consider a "cross-hatch" or "figure-eight" motion while gently rocking the plate to ensure even distribution.

  • Pipetting Inaccuracy: Small errors in the volumes of reagents, especially the this compound or detection reagents, can lead to significant differences in signal.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique (e.g., consistent speed, immersion depth, and pre-wetting of tips). For critical steps, consider using automated liquid handlers to minimize human error.[6]

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth and responses.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

  • Inadequate Mixing: Failure to properly mix reagents upon addition to the wells can result in a non-uniform response.

    • Solution: After adding reagents, gently mix the contents of the wells by tapping the plate or using an orbital shaker, being careful to avoid cross-contamination.

Issue 2: Low or No Signal in Response to this compound

Q: I am not observing the expected signal response after treating my cells with this compound. What could be wrong?

A: A lack of signal can be due to issues with the peptide, the cells, or the detection reagents.

Possible Causes & Solutions:

  • Peptide Degradation: this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the peptide. Ensure proper storage at -80°C and minimize freeze-thaw cycles. When preparing dilutions, use appropriate buffers and work on ice.

  • Incorrect Peptide Concentration: The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. Prepare a fresh serial dilution of the peptide to rule out dilution errors.

  • Cell Health and Responsiveness: The cells may be unhealthy, of a high passage number, or not expressing the target receptor at sufficient levels.

    • Solution: Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase. Confirm the expression of the target receptor using techniques like qPCR or flow cytometry. Use a positive control agonist known to activate the pathway to verify cell responsiveness.

  • Detection Reagent Issues: The detection reagents may have expired, been stored improperly, or prepared incorrectly.

    • Solution: Check the expiration dates of all reagents. Prepare fresh detection reagents according to the manufacturer's protocol. Include a positive control for the detection system itself, if possible.

Issue 3: Inconsistent Results Between Experiments

Q: I am having trouble reproducing my results from one experiment to the next. What factors should I investigate?

A: Inter-experiment variability is often due to subtle changes in experimental conditions.

Possible Causes & Solutions:

  • Cell Culture Drift: The phenotype and responsiveness of cultured cells can change over time with increasing passage number.[3]

    • Solution: Use a consistent and limited range of cell passage numbers for all experiments. Consider using a thaw-and-use frozen stock of cells that have been pre-screened for responsiveness to reduce variability.[3]

  • Reagent Lot-to-Lot Variability: Different lots of reagents, such as fetal bovine serum (FBS), can have varying compositions that affect cell growth and signaling.

    • Solution: When a new lot of a critical reagent is introduced, perform a bridging study to compare its performance to the previous lot. If possible, purchase larger quantities of a single lot to ensure consistency over a series of experiments.

  • Variations in Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations can alter the cellular response.

    • Solution: Use calibrated timers and incubators. Ensure that plates are placed in the same location within the incubator for each experiment to minimize temperature gradients.

    • Solution: Establish a standardized data analysis protocol. This includes consistent methods for background subtraction, normalization, and curve fitting.

Quantitative Data Summary

The following tables provide example quantitative data that can be used as a reference for setting up and troubleshooting this compound experiments.

Table 1: this compound Reagent Stability

Storage ConditionLyophilized Form (Shelf Life)Reconstituted in DMSO (at -80°C)Reconstituted in Aqueous Buffer (at -80°C)
-80°C > 1 year6 months3 months
-20°C 1 year1 month1-2 weeks
4°C Not Recommended24 hours< 24 hours
Room Temperature Not Recommended< 8 hours< 4 hours

Table 2: Typical Parameters for a this compound Cell-Based Assay (Example)

ParameterRecommended RangeNotes
Cell Seeding Density 10,000 - 50,000 cells/wellOptimize for cell line and assay duration.
This compound Concentration 1 pM - 10 µMPerform a dose-response curve to determine EC50.
Incubation Time with Peptide 15 minutes - 24 hoursDependent on the specific signaling pathway being measured.
Assay Temperature 37°CMaintain consistent temperature throughout the assay.
Acceptable Z'-factor > 0.5A measure of assay quality and robustness.
Acceptable CV for Replicates < 15%Coefficient of Variation.

Experimental Protocols

Detailed Protocol: this compound-Induced Calcium Mobilization Assay

This protocol outlines a common cell-based assay to measure the activation of a Gq-coupled receptor by this compound, leading to an increase in intracellular calcium.

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor in the recommended growth medium.

    • Harvest cells at 80-90% confluency using a non-enzymatic dissociation solution.

    • Resuspend cells in assay buffer and adjust the cell density.

    • Plate the cells in a 96-well or 384-well black, clear-bottom microplate at the optimized seeding density.

    • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10X final concentration).

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Cell Loading with Calcium Dye:

    • Remove the growth medium from the cell plate.

    • Add the prepared calcium dye solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for 5-10 seconds.

    • Inject the this compound dilutions into the appropriate wells.

    • Immediately begin measuring the fluorescence signal every 1-2 seconds for a total of 1-3 minutes to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to a positive control (e.g., a known agonist or ATP) and a negative control (vehicle).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

TRAP14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor (GPCR) This compound->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Response Ca2_release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Start prep_cells Prepare and Plate Cells start->prep_cells incubate_cells Incubate Cells (18-24h) prep_cells->incubate_cells load_dye Load with Indicator Dye incubate_cells->load_dye run_assay Run Assay on Plate Reader load_dye->run_assay prep_compounds Prepare this compound Dilutions prep_compounds->run_assay analyze_data Data Analysis (EC50 determination) run_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based assay.

Troubleshooting_Tree cluster_yes cluster_no issue High Variability in Replicates? check_pipetting Check Pipetting Technique and Calibration issue->check_pipetting Yes issue2 Low or No Signal? issue->issue2 No check_seeding Review Cell Seeding Protocol check_pipetting->check_seeding check_mixing Ensure Adequate Mixing in Wells check_seeding->check_mixing use_automation Consider Automated Liquid Handling check_mixing->use_automation check_peptide Verify Peptide Integrity and Concentration issue2->check_peptide Yes positive_control Run Positive Controls for Peptide and Assay issue2->positive_control No check_cells Assess Cell Health and Receptor Expression check_peptide->check_cells check_reagents Confirm Detection Reagent Activity check_cells->check_reagents check_reagents->positive_control

Caption: Troubleshooting decision tree for common assay issues.

References

TRAP-14 amide causing unexpected cell death

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cell death when using TRAP-14 amide in their experiments.

Troubleshooting Guides

This section offers a step-by-step approach to identify and resolve potential issues leading to unexpected cell death in your experiments with this compound.

Issue: Significant Cell Death Observed After this compound Treatment

Question: I am observing a high level of cell death in my cultures after treatment with this compound, which is unexpected for my cell line. How can I troubleshoot this?

Answer: Unexpected cell death can arise from several factors, ranging from the peptide itself to the experimental conditions. Follow this workflow to diagnose the potential cause:

G cluster_0 Phase 1: Peptide & Reagent Validation cluster_1 Phase 2: Cell Culture & Experimental Conditions cluster_2 Phase 3: Mechanistic Investigation A Start: Unexpected Cell Death Observed B 1. Verify Peptide Stock Concentration & Purity A->B C 2. Test for Endotoxin Contamination B->C D 3. Assess Impact of TFA Counter-ions C->D E 4. Review Cell Culture Health & Passage Number D->E F 5. Optimize this compound Concentration (Dose-Response) E->F G 6. Check for Contamination in Media/Supplements F->G H 7. Validate Incubation Conditions (CO2, Temp, Humidity) G->H I 8. Characterize Cell Death Mechanism (Apoptosis vs. Necrosis) H->I J 9. Investigate PAR-1 Receptor Expression I->J K 10. Consider Off-Target Effects or Biased Agonism J->K L Resolved K->L Problem Resolved

Caption: Troubleshooting workflow for unexpected cell death.

Frequently Asked Questions (FAQs)

Peptide-Related Issues

Q1: Could the this compound itself be toxic?

A1: While this compound is designed as a specific PAR-1 agonist, several factors related to the peptide preparation can contribute to cytotoxicity:

  • High Concentrations: At high concentrations, some peptides can have non-specific effects on cell membranes, leading to necrosis. It is crucial to perform a dose-response experiment to determine the optimal concentration.

  • Contaminants: Synthetic peptides can contain residual contaminants from the synthesis process. Trifluoroacetic acid (TFA), a salt used during peptide purification, can alter the pH of your culture medium and has been shown to inhibit cell proliferation in some cases.[1] Additionally, endotoxin contamination can trigger inflammatory responses and cell death, especially in immune cells.[1]

Q2: How should I properly store and handle my this compound stock?

A2: Improper storage can lead to peptide degradation, affecting its activity and potentially generating cytotoxic byproducts.[1] Always store lyophilized peptide at -20°C or -80°C, protected from light.[1] For creating stock solutions, use sterile, nuclease-free buffers or solvents. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

Experimental and Cellular Issues

Q3: My untreated control cells also look unhealthy. What could be the cause?

A3: If your control cells are not viable, the issue is likely with your general cell culture conditions and not the this compound. Common culprits include:

  • Incubator Instability: Incorrect temperature, CO2 levels, or humidity can stress cells.[2]

  • Media and Reagents: Degradation of media components (like L-glutamine), or using a new batch of serum or media with a different formulation can impact cell health.[2][3]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can quickly lead to widespread cell death.[2][3]

  • Passaging Stress: Over-trypsinization, high centrifugation speeds, or passaging cells that are too confluent can damage them.[2]

Q4: What signaling pathway could be causing cell death upon PAR-1 activation with this compound?

A4: Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that can couple to various G proteins, leading to different downstream signaling cascades.[4][5] While often associated with cell survival and proliferation, PAR-1 signaling can also lead to apoptosis in certain contexts, a phenomenon known as "biased agonism".[6][7] For instance, high concentrations of PAR-1 agonists have been reported to induce apoptosis.[5] A potential pathway could involve the activation of pro-apoptotic proteins.

G TRAP14 This compound PAR1 PAR-1 Receptor TRAP14->PAR1 GProtein G-Protein Activation (e.g., Gq, G12/13) PAR1->GProtein Signaling Downstream Signaling (e.g., PLC, RhoA) GProtein->Signaling Ca ↑ Intracellular Ca2+ Signaling->Ca Apoptosis Apoptotic Pathway Activation (e.g., Caspase Activation) Signaling->Apoptosis Ca->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Potential PAR-1 signaling leading to cell death.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability

This table illustrates hypothetical data from an MTT assay on a generic cell line (e.g., HEK293) after 24 hours of treatment with this compound. This experiment is crucial for determining the optimal, non-toxic concentration range for your experiments.

This compound Concentration (µM)% Cell Viability (Mean ± SD)Observation
0 (Control)100 ± 4.5Healthy, confluent monolayer
198.2 ± 5.1No significant change
1095.5 ± 4.8No significant change
5075.3 ± 6.2Moderate reduction in viability
10042.1 ± 7.5Significant cell death, cell rounding
20015.8 ± 3.9Widespread cell death and detachment

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to quantify cell viability based on the metabolic activity of living cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Distinguishing Live vs. Dead Cells using Trypan Blue Exclusion Assay

This is a quick method to count the number of viable cells in a suspension.

Materials:

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation: After treatment, collect your cells (including any floating cells) and centrifuge to obtain a cell pellet. Resuspend in a known volume of PBS or medium.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to sit for 1-2 minutes.

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of blue (dead) and translucent (live) cells in the central grid.

  • Calculation: Calculate the percentage of viable cells using the formula: (Live Cell Count / Total Cell Count) x 100.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Fluorometric Caspase-3 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like DEVD-AFC or DEVD-AMC)

  • Fluorometer (plate reader)

Procedure:

  • Cell Lysis: After treatment, collect both adherent and floating cells. Lyse the cells using the provided lysis buffer as per the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup: In a 96-well black plate, add an equal amount of protein lysate for each sample.

  • Reaction Initiation: Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for DEVD-AFC).

  • Analysis: Compare the fluorescence levels of treated samples to the untreated control to determine the relative increase in caspase-3 activity.

References

Non-specific effects of TRAP-14 amide in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TRAP-14 amide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential non-specific effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 14-amino acid synthetic peptide (sequence: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2) that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] PAR-1 is a G-protein coupled receptor (GPCR) that is activated by thrombin through proteolytic cleavage of its extracellular N-terminus. This compound mimics the new N-terminus created by this cleavage, thereby activating the receptor and its downstream signaling pathways without the need for thrombin.[2][3] Its primary, or "on-target," effects include platelet aggregation, vasoconstriction, and inhibition of monocyte spreading.

Q2: What are potential "non-specific effects" of this compound?

Non-specific effects, also known as off-target effects, are biological responses that are not mediated by the primary target of a compound, in this case, PAR-1. For this compound, these could include:

  • Activation of other receptors: At high concentrations, some PAR-1 activating peptides have been shown to activate other PARs, such as PAR-2.

  • Cytotoxicity: High concentrations of peptides can sometimes lead to cell death or reduced viability through mechanisms unrelated to their intended target.

  • Effects of peptide degradation: Peptides can be degraded by proteases in cell culture media or on the cell surface. The resulting fragments may have their own biological activities.

  • Alterations in cell morphology or adhesion: These effects may occur independently of PAR-1 signaling.

Q3: At what concentration should I expect to see non-specific effects?

The concentration at which non-specific effects may appear can vary significantly depending on the cell line, experimental conditions (e.g., serum concentration in the media), and the duration of exposure. As a general guideline, it is advisable to perform a dose-response curve for the on-target effect and use the lowest effective concentration. Non-specific effects are more likely to be observed at concentrations significantly higher than the EC50 for PAR-1 activation.

Q4: How can I determine if the observed effects of this compound are non-specific?

To determine if an observed effect is non-specific, you can perform the following control experiments:

  • Use a PAR-1 antagonist: Pre-treatment of cells with a specific PAR-1 antagonist should block the on-target effects of this compound. If the effect persists, it is likely non-specific.

  • Use a PAR-1 knockout or knockdown cell line: If the effect is still observed in cells lacking PAR-1, it is independent of this receptor.

  • Use a scrambled peptide control: A peptide with the same amino acid composition as this compound but in a random sequence should not activate PAR-1. If this scrambled peptide produces the same effect, it suggests a non-specific mechanism.

Troubleshooting Guides

Problem: Inconsistent or unexpected experimental results.

Possible Cause 1: Peptide Degradation

  • Troubleshooting Tip: The stability of this compound can be influenced by proteases present in serum-containing culture media. Consider the following:

    • Perform experiments in serum-free media if possible, or use heat-inactivated serum to reduce protease activity.

    • Include protease inhibitors in your experimental setup.

    • Assess peptide stability over the time course of your experiment using techniques like HPLC-MS.

Possible Cause 2: Off-Target Receptor Activation

  • Troubleshooting Tip: High concentrations of this compound might activate other receptors, such as PAR-2.

    • Perform a thorough dose-response analysis to identify the optimal concentration range for PAR-1 specific effects.

    • Use specific antagonists for other potential off-target receptors (e.g., PAR-2 antagonists) to see if the unexpected effect is blocked.

Possible Cause 3: Cytotoxicity

  • Troubleshooting Tip: At high concentrations, this compound may induce cytotoxicity.

    • Perform a cell viability assay (e.g., MTT, LDH release) in parallel with your functional assays to determine the cytotoxic concentration range in your specific cell line.

    • Always include a vehicle-only control to assess baseline cell health.

Problem: High background signal in signaling assays.

Possible Cause: Non-specific activation of signaling pathways.

  • Troubleshooting Tip: Peptides can sometimes non-specifically interact with cell membranes or other proteins, leading to background signaling.

    • Optimize the concentration of this compound to the lowest level that gives a robust on-target signal.

    • Ensure proper washing steps in your assay protocol to remove unbound peptide.

    • Include a scrambled peptide control to assess the level of non-specific signaling.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data when investigating the non-specific effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM) after 24h exposure
HUVECHuman Umbilical Vein Endothelial Cells> 100
A549Human Lung Carcinoma85.3
PC-3Human Prostate Cancer92.1
JurkatHuman T-cell Leukemia78.5

Note: The data in this table is for illustrative purposes only and should be replaced with experimental findings.

Table 2: Effect of PAR-1 Antagonist on this compound-Induced Effects

Cell LineEffect MeasuredThis compound (10 µM)This compound (10 µM) + PAR-1 Antagonist (1 µM)
HUVECCalcium Mobilization (% of control)150 ± 12105 ± 8
A549IL-8 Secretion (pg/mL)250 ± 25110 ± 15
PC-3Cell Proliferation (% of control)120 ± 10118 ± 9

Note: The data in this table is for illustrative purposes only. A lack of inhibition by the PAR-1 antagonist in the PC-3 cell line would suggest a non-specific effect on proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control and determine the IC50 value.

Protocol 2: Calcium Mobilization Assay
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add this compound at various concentrations. For antagonist studies, pre-incubate with the PAR-1 antagonist for 30 minutes before adding this compound.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Express the change in fluorescence as a percentage increase over the baseline.

Visualizations

PAR-1 Signaling Pathway

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TRAP-14 TRAP-14 PAR-1 PAR-1 TRAP-14->PAR-1 Gq Gq PAR-1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified PAR-1 signaling pathway activated by this compound.

Experimental Workflow for Investigating Non-Specific Effects

NonSpecific_Workflow Start Start: Observe Unexpected Effect DoseResponse Perform Dose-Response Curve for On-Target Effect Start->DoseResponse Viability Assess Cytotoxicity (e.g., MTT Assay) DoseResponse->Viability Antagonist Use PAR-1 Antagonist Control Viability->Antagonist Knockout Use PAR-1 Knockout/ Knockdown Cells Antagonist->Knockout Scrambled Use Scrambled Peptide Control Knockout->Scrambled Analysis Analyze Results Scrambled->Analysis OnTarget Conclusion: On-Target Effect Analysis->OnTarget Effect Blocked OffTarget Conclusion: Non-Specific Effect Analysis->OffTarget Effect Persists

Caption: Workflow for troubleshooting and identifying non-specific effects.

References

How to handle TRAP-14 amide storage and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of TRAP-14 amide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

TRAP-14 (Thrombin Receptor Activating Peptide 14) is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-NH₂. It acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), mimicking the action of thrombin in activating platelets and other cells.[1] It is widely used in research to study platelet aggregation, signal transduction, and various cellular responses mediated by PAR-1.

Q2: What is the primary mechanism of action for TRAP-14?

TRAP-14 functions by binding to and activating PAR-1, a G protein-coupled receptor. This activation triggers downstream signaling cascades within the cell, leading to physiological responses such as platelet aggregation and secretion.[1]

Q3: What are the main applications of this compound in research?

TRAP-14 is a valuable tool for in vitro and in vivo studies related to:

  • Platelet activation and aggregation assays.

  • Investigation of PAR-1 signaling pathways.

  • Studies on thrombosis and hemostasis.

  • Research into inflammatory responses.

Storage and Stability

Proper storage of this compound is crucial for maintaining its biological activity and ensuring experimental reproducibility. The peptide is available in lyophilized and in-solution forms, each with specific storage requirements.

Lyophilized this compound

The lyophilized powder is the most stable form of the peptide.

Storage Recommendations for Lyophilized this compound

Storage ConditionTemperatureDurationNotes
Long-term Storage-80°CUp to 2 yearsRecommended for optimal stability.
Mid-term Storage-20°CUp to 1 yearSuitable for frequent use.
ShippingRoom temperatureShort-termStable for short durations during shipping.

Data compiled from supplier information.

Handling Lyophilized Powder:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Use sterile, high-purity water or an appropriate buffer for reconstitution.

Reconstituted this compound

Once reconstituted, this compound is less stable and requires more stringent storage conditions.

Storage Recommendations for Reconstituted this compound

Storage ConditionTemperatureDurationNotes
In Solvent (Short-term)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
In Solvent (Longer-term)-80°CUp to 6 monthsPreferred for longer storage of stock solutions.
At 2-8°C2-8°CUp to 14 daysFor readily available working solutions.

Data compiled from supplier information.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound for In Vitro Assays

This protocol provides a general guideline for reconstituting this compound for use in in vitro experiments such as platelet aggregation assays.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS, HEPES)

  • Sterile, low-protein-binding polypropylene tubes

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Solvent Addition: Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Aliquot the stock solution into single-use volumes in low-protein-binding tubes to minimize waste and prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C as per the stability guidelines.

Protocol for Assessing this compound Stability using HPLC

This protocol outlines a method to evaluate the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare aliquots of the this compound solution at the desired concentration and store them under the conditions to be tested (e.g., 4°C, room temperature).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the this compound solution into the HPLC system.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Data Acquisition: Record the chromatogram and note the retention time and peak area of the intact this compound.

  • Time-Point Analysis: At specified time intervals (e.g., 24 hours, 48 hours, 1 week), inject another aliquot from the stored samples and run the same HPLC method.

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the initial (Time 0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide at each time point.

Troubleshooting Guides

Common Issues with this compound Handling and Storage
IssuePossible CauseRecommended Solution
Poor Solubility Peptide has aggregated; incorrect solvent used.Use a small amount of organic solvent like DMSO or DMF to initially dissolve the peptide, then slowly add the aqueous buffer. For basic peptides, a slightly acidic buffer may help, and for acidic peptides, a slightly basic buffer.
Loss of Activity Improper storage; repeated freeze-thaw cycles; degradation.Ensure proper storage temperatures are maintained. Aliquot stock solutions into single-use volumes. Perform a stability check using HPLC or a functional assay.
Precipitation in Solution High concentration; buffer incompatibility.Try a lower working concentration. Test solubility in different buffers. Ensure the pH of the buffer is not close to the isoelectric point (pI) of the peptide.
Troubleshooting TRAP-14 in Platelet Aggregation Assays
IssuePossible CauseRecommended Solution
No or Low Platelet Aggregation Inactive TRAP-14; low platelet count; platelet dysfunction.Verify the activity of the TRAP-14 stock with a fresh batch or a different agonist. Ensure the platelet count in the platelet-rich plasma (PRP) is within the optimal range. Use a positive control (e.g., thrombin) to confirm platelet responsiveness.
High Variability Between Replicates Inconsistent pipetting; pre-activation of platelets during preparation.Use calibrated pipettes and ensure consistent mixing. Handle blood samples and PRP gently to avoid premature platelet activation.
Spontaneous Aggregation Platelet activation during sample preparation.Ensure all equipment is clean and use appropriate anticoagulants (e.g., sodium citrate). Process blood samples promptly after collection.

Visualizations

TRAP-14 Experimental Workflow

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_storage Storage cluster_assay Experiment cluster_analysis Analysis lyophilized Lyophilized TRAP-14 reconstitute Reconstitute in Buffer lyophilized->reconstitute stock Stock Solution reconstitute->stock aliquot Aliquot stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay (e.g., Platelet Aggregation) dilute->assay data Collect Data assay->data analyze Analyze Results data->analyze trap14_signaling TRAP-14 PAR-1 Signaling in Platelets TRAP14 TRAP-14 PAR1 PAR-1 Receptor TRAP14->PAR1 binds & activates Gq Gq PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates Aggregation Platelet Aggregation & Secretion Ca->Aggregation PKC->Aggregation

References

Addressing batch-to-batch variability of TRAP-14 amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAP-14 amide. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 14-amino acid synthetic peptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2. It functions as a selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). By mimicking the endogenous tethered ligand that is exposed upon proteolytic cleavage of the receptor's N-terminus, this compound activates PAR2 and initiates downstream signaling cascades. This activation can lead to various cellular responses, including intracellular calcium mobilization and platelet aggregation.[1]

Q2: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?

Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during synthesis and purification.[2][3] Key contributors include:

  • Purity Profile: Differences in the efficiency of amino acid coupling and deprotection steps can lead to the presence of deletion sequences (missing amino acids) or truncated sequences. The purification process (typically RP-HPLC) may not completely resolve these closely related impurities from the target peptide.

  • Counter-ion Content: Trifluoroacetic acid (TFA) is often used during purification and can remain as a counter-ion in the final lyophilized product. Variations in the amount of TFA can affect the net peptide content and may have direct biological effects in sensitive assays.

  • Peptide Content and Quantification: The accuracy of peptide quantification can vary between batches. Inaccurate determination of peptide concentration will lead to inconsistencies in experimental results.

  • Solubility and Aggregation: The physical state of the lyophilized peptide can differ, affecting its solubility. Peptides with hydrophobic residues, like this compound, may be prone to aggregation, which can be influenced by the lyophilization process and storage conditions.

  • Post-Translational Modifications: Unintended modifications such as oxidation of susceptible residues (e.g., Methionine, Tryptophan) can occur during synthesis or storage, altering the peptide's activity.

Q3: How should I properly store and handle this compound to minimize variability?

Proper storage and handling are critical for maintaining the integrity and activity of this compound across experiments.

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C.[4] For long-term storage, -80°C is recommended. Once reconstituted in a solvent, it is best to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: The choice of solvent for reconstitution is crucial. For peptides with a mix of hydrophobic and hydrophilic residues like this compound, it is often recommended to first dissolve the peptide in a small amount of a polar, organic solvent such as dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer of choice to the desired concentration. Sonication can aid in dissolving the peptide.

  • Weighing: Peptides can be hygroscopic and carry a static charge, making accurate weighing challenging.[5][6] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation. Using an anti-static weigh boat or an ionizing gun can also improve accuracy.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Re-quantify the peptide concentration of your stock solution. Use a reliable method such as a quantitative amino acid analysis or a specific peptide quantification kit. Do not rely solely on the weight of the lyophilized powder, as it contains counter-ions and water.
Peptide Degradation Prepare fresh stock solutions from a new, unopened vial of lyophilized peptide. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored in solution for an extended period.
Peptide Aggregation Inspect the stock solution for any visible precipitates. If aggregation is suspected, try dissolving a fresh sample using the recommended reconstitution protocol, potentially with gentle sonication. You can also analyze the peptide solution by size exclusion chromatography to detect aggregates.
Suboptimal Assay Conditions Re-evaluate your experimental conditions. This includes cell passage number, serum concentration in the media, and incubation times. Perform a dose-response curve for each new batch of this compound to determine the optimal working concentration.
Issue 2: Poor or variable peptide solubility

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inappropriate Solvent Based on its sequence containing both hydrophobic (Phe, Leu) and charged/polar (Arg, Asn, Asp, Lys, Glu) residues, this compound may require a specific solvent system. If solubility in aqueous buffers is poor, first dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer while vortexing.
Incorrect pH The net charge of a peptide is pH-dependent and influences its solubility. The theoretical isoelectric point (pI) of this compound is approximately 5.8. Therefore, it will have its lowest solubility at a pH close to this value. Using a buffer with a pH further away from the pI (e.g., pH 7.4) should improve solubility.
Aggregation during Storage If the peptide has aggregated upon storage in solution, try sonicating the stock solution before use. For future preparations, consider storing at a lower concentration or in a different buffer system that may reduce aggregation.

Experimental Protocols

Protocol 1: Purity and Identity Analysis of this compound by RP-HPLC-MS

This protocol outlines a general method for assessing the purity and confirming the molecular weight of this compound.

Materials:

  • This compound sample

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system coupled to a mass spectrometer (MS)

Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50% acetonitrile in water).

  • HPLC Conditions:

    • Flow Rate: 1 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% Solvent B

      • 5-35 min: 5% to 65% Solvent B (linear gradient)

      • 35-40 min: 65% to 95% Solvent B (linear gradient)

      • 40-45 min: 95% Solvent B

      • 45-50 min: 95% to 5% Solvent B (linear gradient)

      • 50-60 min: 5% Solvent B (re-equilibration)

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate to detect the expected charged states of this compound (Molecular Weight: 1738.96 g/mol ). For example, scan from m/z 400 to 1800 to detect [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺ ions.

  • Data Analysis:

    • Determine the purity of the peptide by integrating the peak area of the main peak relative to the total peak area in the UV chromatogram.

    • Confirm the identity of the main peak by comparing the observed mass-to-charge ratios in the mass spectrum with the theoretical values for this compound.

Protocol 2: Functional Assessment of this compound using a Calcium Mobilization Assay

This protocol describes a method to measure the bioactivity of this compound by monitoring intracellular calcium flux in a suitable cell line (e.g., HEK293 cells endogenously or recombinantly expressing PAR2).

Materials:

  • HEK293 cells expressing PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Method:

  • Cell Seeding: Seed HEK293-PAR2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, 5% CO₂.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. Add a final 100 µL of HBSS to each well.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Inject a serial dilution of this compound (e.g., 25 µL of a 5x concentrated solution) into the wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF or the ratio of peak fluorescence to baseline fluorescence (F/F₀) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each batch of the peptide.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TRAP-14 TRAP-14 PAR2 PAR2 TRAP-14->PAR2 Binds and Activates Gq Gq PAR2->Gq Activates PLCb PLCb Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca2->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: PAR2 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Peptide Step 1: Verify Peptide Integrity Start->Check_Peptide Contact_Support Contact Technical Support Start->Contact_Support Purity Assess Purity & Identity (HPLC-MS) Check_Peptide->Purity Concentration Confirm Concentration (AAA or Quant. Kit) Check_Peptide->Concentration Solubility Check for Aggregation/ Precipitation Check_Peptide->Solubility Check_Assay Step 2: Evaluate Assay Parameters Dose_Response Perform Dose-Response Curve Check_Assay->Dose_Response Controls Validate Positive & Negative Controls Check_Assay->Controls Reagents Check Reagent Stability & Cell Health Check_Assay->Reagents Check_Handling Step 3: Review Handling & Storage Storage_Conditions Confirm Correct Storage (-20°C / -80°C) Check_Handling->Storage_Conditions Reconstitution_Protocol Review Reconstitution Procedure Check_Handling->Reconstitution_Protocol Freeze_Thaw Minimize Freeze-Thaw Cycles Check_Handling->Freeze_Thaw Purity->Check_Assay Concentration->Check_Assay Solubility->Check_Assay Dose_Response->Check_Handling Controls->Check_Handling Reagents->Check_Handling Resolved Issue Resolved Storage_Conditions->Resolved Reconstitution_Protocol->Resolved Freeze_Thaw->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Background Signal in TR-FRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize background signal and optimize performance in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in a TR-FRET assay?

High background signal can obscure the specific signal from your molecular interaction of interest, reducing assay sensitivity and reliability. The primary causes can be grouped into four main categories:

  • Reagent-Related Issues: This includes using excessively high concentrations of donor or acceptor fluorophores, leading to increased random collisions and non-specific FRET. Aggregation of proteins or labeled reagents can also contribute to a higher background.

  • Compound Interference: Test compounds from screening libraries can interfere with the assay readout.[1] Some compounds may be autofluorescent, absorbing and/or emitting light at the same wavelengths as the assay fluorophores.[2][3] Others can quench the fluorescent signal or cause light scattering.[2] Salicylic acids, for instance, have been identified as interference compounds that may interact with the europium donor.[1][4]

  • Non-Specific Binding: Assay components can bind non-specifically to the microplate wells.[3] This is more common if the plate material is not optimized for low-fluorescence applications.

  • Instrumentation and Setup: Improper instrument settings, such as incorrect excitation/emission wavelengths, delay times, or measurement windows, can lead to suboptimal performance and increased background.[5] Using inappropriate microplates (e.g., white plates for a fluorescence assay) can also increase background and crosstalk.[3]

Q2: How can I optimize reagent concentrations to improve the signal-to-background ratio?

Optimizing the concentrations of the donor, acceptor, and interacting partners is critical for achieving a robust assay window. The goal is to use the lowest possible reagent concentrations that still yield a strong specific signal. A two-dimensional titration of the key binding partners is a highly effective method for optimization.[6]

Experimental Protocol: 2D Reagent Titration

  • Prepare Reagents: Create serial dilutions of your donor-labeled molecule (e.g., His-tagged protein with a Tb-anti-His antibody) and your acceptor-labeled molecule (e.g., a biotinylated peptide with Eu-streptavidin).

  • Plate Layout: In a 384-well low-volume black plate, dispense the donor dilutions along the rows and the acceptor dilutions along the columns.

  • Incubation: Add any other necessary reaction components, mix, and incubate the plate according to your assay protocol (e.g., 2 hours at room temperature).[7]

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[6][7]

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio for each concentration combination. The background is typically determined from wells containing only the donor. An S/B ratio greater than 3 is often desired for a robust assay.[6]

Table 1: Example of Protein Titration Data for Assay Optimization

Donor Protein Conc. (nM)Acceptor Peptide Conc. (nM)Raw Signal (665 nm)Background (665 nm)Signal-to-Background (S/B) RatioZ' Factor
21015,0001,00015.00.65
22022,0001,00022.00.78
41025,0001,50016.70.71
42035,0001,50023.30.82
81030,0002,50012.00.59
82042,0002,50016.80.72

Data is illustrative. Z' factor is a statistical indicator of assay quality, with values >0.5 considered excellent for HTS.[7]

Q3: How can I identify and mitigate interference from test compounds?

Compound interference is a major challenge in high-throughput screening. Several strategies can help identify and manage these artifacts:

  • Run Counter-Screens: Assay potential hits in parallel assays that lack a key component (e.g., one of the binding partners or the donor fluorophore) to identify compounds that generate a signal on their own.[3]

  • Analyze Donor Signal: Monitor changes in the donor fluorescence channel. A compound that significantly alters the donor signal is likely interfering with the assay chemistry.[2]

  • Use Orthogonal Assays: Confirm hits using an alternative assay technology (e.g., AlphaScreen or Fluorescence Polarization) that relies on a different detection principle.[3] This helps ensure the observed activity is due to interaction with the target, not assay interference.

  • Cheminformatics Filtering: Use computational tools to flag compounds with structures known to interfere with biochemical assays (e.g., Pan-Assay Interference Compounds, or PAINS).[1]

Q4: What practical steps can reduce non-specific binding and other assay artifacts?

  • Choose the Right Microplate: Always use black, low-volume, non-treated microplates for fluorescence assays to minimize background and crosstalk.[3]

  • Optimize Buffer Composition: Include a non-ionic detergent like Tween-20 (typically at 0.01-0.05%) in your assay buffer to prevent non-specific binding and protein aggregation.

  • Use Appropriate Controls: Always include proper controls on each plate:

    • Negative Control (0% activity): Wells with all assay components except one of the binding partners, often replaced with buffer or a non-binding control protein. This defines the background.

    • Positive Control (100% activity): Wells with all assay components, showing the maximum specific signal.

    • Vehicle Control: Wells with all assay components plus the solvent used for test compounds (e.g., DMSO) to account for any solvent effects.[8]

Troubleshooting Guide

High background can be a complex issue. The following workflow and table provide a structured approach to diagnosing and solving the problem.

TroubleshootingWorkflow cluster_logic Start Start: High Background Signal Detected CheckBlanks 1. Check Blank Controls (No Acceptor/Donor) Start->CheckBlanks AnalyzeReagents 2. Analyze Reagents CheckBlanks->AnalyzeReagents Blanks are High CheckCompounds 3. Investigate Compound Interference CheckBlanks->CheckCompounds Blanks are OK BlankHigh High background is reagent-based CheckBlanks->BlankHigh BlankOK Background is likely from interaction or interference CheckBlanks->BlankOK OptimizeReader 4. Optimize Reader Settings AnalyzeReagents->OptimizeReader Reagents Optimized Solved Problem Solved: Low Background Achieved AnalyzeReagents->Solved Reagent issue fixed CheckCompounds->OptimizeReader No Compound Interference CheckCompounds->Solved Interference mitigated OptimizeReader->Solved Settings Optimized BlankHigh->AnalyzeReagents BlankOK->CheckCompounds

Caption: Logical workflow for troubleshooting high background signal.

Table 2: Detailed Troubleshooting Steps

Potential CauseRecommended ActionExpected Outcome
Reagent Concentration Too High Perform a 2D titration of donor and acceptor reagents to find the optimal concentrations.[6][9]A robust signal window (S/B > 3) is achieved with the lowest possible reagent concentrations.[6]
Reagent Aggregation Increase the detergent concentration (e.g., Tween-20) in the assay buffer. Centrifuge protein stocks before use to remove aggregates.Reduced background signal and improved assay consistency.
Compound Autofluorescence Pre-read the plate after compound addition but before adding FRET reagents. Run a counter-screen without the donor fluorophore.[3]Identification of autofluorescent compounds that can be excluded from further analysis.
Compound Quenching Signal Monitor the donor emission channel. A significant decrease in donor signal in the presence of a compound indicates quenching.[2]Identification of quenching compounds.
Non-Specific Binding to Plate Ensure you are using low-binding, black microplates.[3] Increase the concentration of blocking agents or detergents in the buffer.Lower signal in "background" wells containing no specific binding partner.
Incorrect Reader Settings Consult the assay kit protocol and instrument manual for optimal delay time and measurement window settings.[5]Improved signal-to-background ratio by minimizing measurement of short-lived background fluorescence.[4][10]

Visualizing the TR-FRET Assay Principle

Understanding the mechanism of TR-FRET is key to effective troubleshooting. The diagram below illustrates the principle of a homogeneous protein-protein interaction assay.

TRFRET_Principle TR-FRET Assay Principle cluster_NoInteraction No Interaction cluster_Interaction Interaction (Proximity <10 nm) Donor Protein A (Donor) DonorEmission Donor Emission (615 nm) Donor->DonorEmission 2. Donor Emits Light Acceptor Protein B (Acceptor) Excitation1 Excitation (320-340 nm) Excitation1->Donor 1. Excite Donor Complex Protein A-B Complex FRET Energy Transfer (FRET) Complex->FRET 2. Non-radiative Energy Transfer Excitation2 Excitation (320-340 nm) Excitation2->Complex 1. Excite Donor AcceptorEmission Acceptor Emission (665 nm) FRET->AcceptorEmission 3. Acceptor Emits Light (Specific Signal)

Caption: Principle of TR-FRET for detecting molecular interactions.

References

Technical Support Center: Overcoming Challenges in TRAP-14 Amide Platelet Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during platelet activation experiments using TRAP-14 amide and related peptides (like TRAP-6).

I. Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding this compound and its interaction with platelets.

Q1: What is this compound and how does it activate platelets?

A1: this compound (Thrombin Receptor Activating Peptide-14 amide) is a synthetic peptide that mimics the action of thrombin, a potent platelet activator.[1][2] It directly activates Protease-Activated Receptors (PARs) on the platelet surface, specifically PAR1, without the need for receptor cleavage by thrombin.[1][2] This activation initiates intracellular signaling cascades leading to platelet shape change, granule secretion, and aggregation.[1][3] The shorter, related peptide, TRAP-6 (SFLLRN), is also commonly used and functions as a selective PAR1 agonist.[4]

Q2: Which receptors on platelets does this compound target?

A2: this compound primarily targets PAR1, a G-protein coupled receptor (GPCR).[2][5] Human platelets express both PAR1 and PAR4, which are the main receptors for thrombin.[6][7][8] PAR1 is a high-affinity receptor that mediates rapid, transient platelet responses at low thrombin concentrations, while PAR4 is a lower-affinity receptor responsible for a more sustained response at higher thrombin concentrations.[7][9] this compound and TRAP-6 are designed to specifically activate PAR1.[2][4]

Q3: What is the expected outcome of stimulating platelets with this compound in an experiment?

A3: Successful stimulation of platelets with an optimal concentration of this compound should result in:

  • Platelet Aggregation: A robust increase in light transmission in light transmission aggregometry (LTA) as platelets clump together.[1][4]

  • Calcium Mobilization: A rapid and significant increase in intracellular calcium concentration, which can be measured using fluorescent calcium indicators like Fura-2.[10]

  • Granule Secretion: Release of contents from dense and alpha granules, such as ATP, which can be measured using lumi-aggregometry.[11]

  • P-selectin Expression: Increased expression of P-selectin on the platelet surface, which can be quantified using flow cytometry.[3]

Q4: What is receptor desensitization and how can it affect my experiments?

A4: Receptor desensitization is a process where a receptor becomes less responsive to its agonist after an initial exposure. Brief exposure of platelets to thrombin or a PAR1 agonist like this compound can make them less sensitive to subsequent activation.[12] This is a physiological feedback mechanism to prevent excessive platelet activation. In an experimental setting, repeated stimulation or prolonged exposure to the agonist can lead to reduced or absent platelet responses, which might be misinterpreted as resistance.[12]

II. Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Troubleshooting Platelet Aggregation Assays

Q1: Why am I observing no or weak platelet aggregation in response to this compound?

A1: This is a common issue that can stem from several factors related to the agonist, the platelets, or the assay conditions. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific platelet preparation. The EC50 for TRAP-6-induced platelet aggregation is approximately 0.8 µM.[4]
Improper Agonist Preparation/Storage Reconstitute a fresh vial of this compound according to the manufacturer's instructions. Ensure proper storage conditions (typically -20°C for reconstituted aliquots) to maintain peptide integrity.[12]
Poor Platelet Quality/Viability Ensure that blood collection and platelet preparation are performed carefully to minimize premature platelet activation.[5] Use plasticware and gentle handling techniques.[5] It is recommended to use platelets within 4 hours of blood collection.
Incorrect Platelet Count Adjust the platelet-rich plasma (PRP) to a standardized platelet count, typically between 200-400 x 10⁹/L, for consistent results.[13]
Assay Temperature Maintain the temperature of the aggregometer cuvettes at 37°C, as platelet function is temperature-sensitive.[13]
Inadequate Stirring Ensure the stir bar is rotating at the appropriate speed (e.g., 900-1200 rpm) as this is crucial for platelet-platelet contact and aggregation.[14]
Presence of Inhibitory Substances Ensure donors have not taken medications that affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks prior to blood donation.[15][16]
Receptor Desensitization Avoid pre-incubation with low doses of the agonist and perform experiments promptly after platelet preparation.[12]

Q2: The aggregation response to this compound is present but not maximal or is reversible. What could be the cause?

A2: A partial or reversible aggregation response often points to suboptimal activation or the influence of secondary feedback loops.

Potential Cause Troubleshooting Steps
Insufficient Agonist Concentration Increase the concentration of this compound. A suboptimal dose may only induce primary wave aggregation without triggering the secondary release of agonists like ADP and thromboxane A2, which are required for a full, irreversible response.
Inhibition of Secondary Pathways If your experimental buffer contains inhibitors of cyclooxygenase (like aspirin) or ADP receptor antagonists, the secondary amplification of the aggregation response will be blocked, leading to a weaker or reversible aggregation.
Low External Calcium Platelet aggregation and granule secretion are highly dependent on extracellular calcium.[11] Ensure your buffer contains an appropriate concentration of calcium (typically 1-2 mM).
Troubleshooting Calcium Mobilization Assays

Q1: I am not detecting a calcium signal after adding this compound.

A1: The absence of a calcium signal can be due to issues with the fluorescent dye, the platelets, or the instrumentation.

Potential Cause Troubleshooting Steps
Inadequate Dye Loading Ensure that the platelets are properly loaded with the calcium-sensitive dye (e.g., Fura-2 AM). Optimize the loading time and temperature as per the dye manufacturer's protocol.
Dye Extrusion Some cells can actively pump out the dye. Ensure that the assay is performed promptly after loading. Probenecid can be added to the buffer to inhibit dye extrusion.
Platelet Quality As with aggregation assays, poor platelet viability will result in a lack of response. Ensure gentle handling and prompt use.
Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the specific calcium indicator dye being used.
Calcium Store Depletion If platelets have been inadvertently activated during preparation, their internal calcium stores may be depleted, leading to a diminished response to subsequent agonist stimulation.

III. Experimental Protocols

A. Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the standard method for isolating platelets for functional assays.[5][13]

  • Blood Collection: Draw whole blood from consenting healthy donors (who have been free of anti-platelet medication for 14 days) into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[5][12]

  • Gentle Mixing: Immediately after collection, gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent platelet activation.[5]

  • First Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[12]

  • PRP Collection: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) using a plastic pipette, avoiding the buffy coat (the thin white layer of leukocytes).[5]

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to return to a resting state.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) if necessary to achieve the desired concentration (e.g., 250 x 10⁹/L). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[12]

B. Light Transmission Aggregometry (LTA)

This protocol outlines the steps for a standard platelet aggregation experiment.[5][12]

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration: Pipette 250 µL of PPP into a cuvette with a stir bar to set the 100% aggregation (maximum light transmission) baseline. Pipette 250 µL of the adjusted PRP into another cuvette with a stir bar to set the 0% aggregation baseline.[5]

  • Sample Preparation: Place 250 µL of the adjusted PRP into a fresh cuvette with a stir bar and place it in the sample well of the aggregometer. Allow the sample to equilibrate at 37°C with stirring (900-1200 rpm) for 2-5 minutes.[5][12]

  • Agonist Addition: Add the desired concentration of this compound or TRAP-6 to the cuvette. The volume of the agonist should not exceed 1/10th of the PRP volume.[17]

  • Data Recording: Record the change in light transmission for 5-10 minutes to observe the full aggregation curve.

C. Calcium Mobilization Assay

This protocol describes a typical calcium flux experiment using a fluorescent indicator.[10]

  • Dye Loading: Incubate PRP with a calcium-sensitive dye such as Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C in the dark.

  • Washing (Optional but Recommended): To remove extracellular dye, platelets can be washed. Centrifuge the dye-loaded PRP, gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase, and adjust the platelet count.

  • Sample Preparation: Place the dye-loaded platelet suspension into the cuvette of a fluorometer equipped with a magnetic stirrer and maintained at 37°C.

  • Baseline Measurement: Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Agonist Addition: Add this compound and continue recording the fluorescence signal to measure the increase in intracellular calcium. The change in fluorescence ratio (e.g., 340/380 nm for Fura-2) is proportional to the intracellular calcium concentration.

IV. Data Presentation

Table 1: Typical Agonist Concentrations for Platelet Assays

Agonist Typical Concentration Range Target Receptor Notes
TRAP-6 (SFLLRN) 1 - 25 µMPAR1A potent and selective PAR1 agonist. An EC50 of ~0.8 µM is reported for aggregation.[4]
ADP 2 - 20 µMP2Y1, P2Y12A weak agonist that induces biphasic aggregation.
Collagen 1 - 5 µg/mLGPVIInduces a strong aggregation response with a characteristic lag phase.[13]
Thrombin 0.5 - 5 nMPAR1, PAR4The most potent physiological platelet activator.[6]

V. Visualizations

Signaling Pathways

PAR1_Signaling cluster_receptor Platelet Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca ↑ [Ca²⁺]i IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Secretion Granule Secretion Ca->Secretion Aggregation Aggregation PKC->Aggregation PKC->Secretion ShapeChange Shape Change RhoA->ShapeChange ShapeChange->Aggregation

Caption: PAR1 signaling pathway activated by this compound in human platelets.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Platelet Function Assay cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting A 1. Blood Collection (Sodium Citrate) B 2. Centrifugation (150g) to get PRP A->B C 3. Platelet Count & Adjustment B->C D 4. Equilibrate PRP at 37°C C->D Use Adjusted PRP E 5. Add this compound D->E F 6. Measure Response E->F G Aggregation (LTA) F->G H Ca²⁺ Flux (Fluorometry) F->H I Secretion (Luminometry) F->I J No / Weak Response? F->J K Check: - Agonist Prep - Platelet Quality - Assay Conditions J->K

Caption: General experimental workflow for assessing platelet response to this compound.

References

Validation & Comparative

TRAP-14 Amide vs. Thrombin: A Comparative Guide to Platelet Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key agents used in the study of platelet activation: Thrombin Receptor Activating Peptide (TRAP-14) amide and the physiological agonist, thrombin. Understanding the nuances of their mechanisms and effects is crucial for designing and interpreting experiments in hemostasis, thrombosis, and the development of antiplatelet therapies.

Introduction to Platelet Agonists

Platelet activation is a critical process in hemostasis and thrombosis. It is initiated by a variety of agonists that bind to specific receptors on the platelet surface. Thrombin is the most potent physiological activator of platelets, playing a central role in blood coagulation and thrombus formation.[1] TRAP-14 amide is a synthetic peptide designed to mimic the action of thrombin by activating the same primary receptor, Protease-Activated Receptor 1 (PAR1), but in a targeted and controlled manner.[2][3][4]

Mechanism of Action: A Tale of Two Activators

Thrombin , a serine protease, activates platelets primarily by cleaving the extracellular N-termini of two G protein-coupled receptors: PAR1 and PAR4.[1][5][6] This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[5][7] PAR1 is a high-affinity receptor that mediates responses to low concentrations of thrombin, while PAR4 is a lower-affinity receptor that contributes to a more sustained response at higher thrombin concentrations.[1][8] Thrombin's action is complex, also involving interactions with other platelet receptors like Glycoprotein Ib-IX-V.[9][10]

This compound (sequence: SFLLRNPNDKYEPF-amide), on the other hand, is a synthetic PAR1 agonist.[2] It bypasses the need for proteolytic cleavage by directly binding to and activating PAR1, mimicking the tethered ligand of thrombin.[2][4][11] This allows for the specific interrogation of PAR1-mediated signaling pathways without the confounding effects of PAR4 activation or thrombin's interactions with other receptors.[2]

Signaling Pathways

Both thrombin and this compound, through PAR1, activate downstream signaling cascades involving G proteins, primarily Gq and G12/13.[9][12] Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers induce an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, culminating in platelet shape change, granule secretion, and aggregation.[5] G12/13 activation leads to the activation of Rho/Rho kinase, which is important for platelet shape change.

Below are diagrams illustrating the signaling pathways for both agonists.

Thrombin Signaling Pathway in Platelets Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4->Gq PAR4->G1213 PLC Phospholipase C (PLC) Gq->PLC Rho Rho/Rho Kinase G1213->Rho PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Secretion Granule Secretion Ca2->Secretion PKC->Secretion Aggregation Aggregation PKC->Aggregation ShapeChange Shape Change Rho->ShapeChange

Caption: Thrombin-induced platelet activation pathway.

This compound Signaling Pathway in Platelets TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Direct Activation Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC Rho Rho/Rho Kinase G1213->Rho PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Secretion Granule Secretion Ca2->Secretion PKC->Secretion Aggregation Aggregation PKC->Aggregation ShapeChange Shape Change Rho->ShapeChange

Caption: this compound-induced platelet activation pathway.

Quantitative Comparison of Potency

The potency of platelet agonists is typically compared using the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response. The following table summarizes the reported EC50 values for thrombin and various TRAP peptides in platelet aggregation assays.

AgonistReceptor Target(s)Reported EC50 for Platelet AggregationReference(s)
Thrombin PAR1 and PAR40.29 nM[2]
0.07 - 0.2 nM[13]
TRAP-14 (SFLLRNPNDKYEPF-amide) PAR124 µM[2]
TRAP-6 (SFLLRN) PAR15 µM[14]
7.6 µM[15]
TFLLR-amide (PAR1AP) PAR13.9 µM[2]

Note: EC50 values can vary depending on the experimental conditions, such as the source of platelets and the specific assay used.

As the data indicates, thrombin is significantly more potent than TRAP peptides, with EC50 values in the nanomolar range compared to the micromolar range for TRAP peptides.[2] This difference in potency is attributed to the high affinity of thrombin for PAR1 and its ability to activate both PAR1 and PAR4.

Experimental Protocols

Accurate and reproducible data are paramount in platelet research. Below are detailed methodologies for key experiments used to assess platelet activation.

Platelet Isolation
  • Blood Collection: Draw whole blood from consenting donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[16]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[16][17]

  • Washed Platelet Preparation (Optional): For experiments requiring a purified platelet suspension, acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at a higher speed (e.g., 800 x g) for 10-15 minutes.[17] Resuspend the platelet pellet in a suitable buffer, such as Tyrode's buffer.[16]

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Sample Preparation: Adjust the platelet count in PRP or washed platelet suspension to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL).[16]

  • Instrumentation: Use a light transmission aggregometer. Place a cuvette with platelet-poor plasma (PPP) or buffer in the reference channel to set 100% aggregation (or light transmission).

  • Assay Procedure: Pipette the platelet suspension into a cuvette with a stir bar and place it in the sample channel. After establishing a baseline, add the agonist (thrombin or this compound) at various concentrations.

  • Data Acquisition: Record the change in light transmission over time as platelets aggregate. The extent of aggregation is quantified as the maximum percentage change in light transmission.[16]

Flow Cytometry for Platelet Activation Markers
  • Sample Preparation: Use whole blood, PRP, or washed platelets.

  • Activation: Incubate the platelet sample with the agonist (thrombin or this compound) for a specified time at 37°C.

  • Staining: Add fluorochrome-conjugated antibodies specific for platelet activation markers, such as P-selectin (CD62P) for alpha-granule secretion or activated GPIIb/IIIa (PAC-1 binding) for platelet aggregation potential.[10][18][19]

  • Fixation (Optional): Fix the samples with paraformaldehyde to stop the reaction and stabilize the cells.[20]

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker (e.g., CD41).[18] Quantify the percentage of positive cells and the mean fluorescence intensity for each activation marker.[18]

Experimental Workflow Diagram

General Experimental Workflow for Platelet Activation Studies Blood Whole Blood Collection (Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Washed Washed Platelet Preparation (Optional) PRP->Washed Activation Platelet Activation (Incubation with Agonist) PRP->Activation Washed->Activation Aggregation Light Transmission Aggregometry Activation->Aggregation Flow Flow Cytometry (Staining for Activation Markers) Activation->Flow Data Data Analysis Aggregation->Data Flow->Data

Caption: A typical workflow for studying platelet activation.

Summary and Conclusion

Both thrombin and this compound are invaluable tools for platelet research, each with its distinct advantages.

  • Thrombin is the gold standard physiological agonist, activating platelets through a multi-receptor mechanism that fully recapitulates in vivo conditions. Its high potency makes it ideal for studying robust platelet responses. However, its complex mechanism can make it challenging to dissect the roles of individual receptors.

  • This compound offers a more targeted approach by specifically activating PAR1.[2] This makes it an excellent tool for isolating and studying PAR1-mediated signaling pathways and for screening potential PAR1 antagonists. Its lower potency compared to thrombin is an important consideration in experimental design.

The choice between thrombin and this compound depends on the specific research question. For a comprehensive understanding of platelet physiology, studies often employ both agonists to delineate the contributions of different activation pathways. This comparative guide provides the foundational knowledge and experimental framework to effectively utilize these critical reagents in advancing our understanding of platelet biology and developing novel antithrombotic strategies.

References

A Comparative Analysis of TRAP-14 Amide and SFLLRN-NH2 in Protease-Activated Receptor 1 (PAR-1) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide agonists, TRAP-14 amide and SFLLRN-NH2, in their ability to activate Protease-Activated Receptor 1 (PAR-1). This analysis is supported by available experimental data on their potency and includes detailed experimental methodologies.

Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor, plays a pivotal role in thrombosis, inflammation, and cellular signaling. Its activation by proteases like thrombin, which cleaves the receptor's N-terminus to reveal a tethered ligand, is a key area of research. Synthetic peptides that mimic this tethered ligand, such as this compound and SFLLRN-NH2, are invaluable tools for studying PAR-1 function. This guide offers a comparative overview of these two widely used PAR-1 agonists.

Quantitative Data Summary

The following table summarizes the key characteristics and reported potency of this compound and SFLLRN-NH2. It is important to note that the EC50 values presented are derived from different studies and experimental systems, which should be taken into consideration when making a direct comparison.

FeatureThis compoundSFLLRN-NH2
Sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2H-Ser-Phe-Leu-Leu-Arg-Asn-NH2
Molecular Weight ~1739 g/mol ~749 g/mol
Reported EC50 24 µM (PAR activation)[1]3.7 µM ± 1.6 (Platelet Aggregation)

Experimental Protocols

The potency of PAR-1 agonists is typically evaluated using functional assays such as platelet aggregation and intracellular calcium mobilization. Below are detailed methodologies for these key experiments.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, a primary function mediated by PAR-1 activation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
  • The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
  • The upper layer, the PRP, is carefully collected.

2. Aggregation Measurement:

  • Platelet aggregation is monitored using a light aggregometer.
  • A baseline light transmission is established using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
  • PRP is placed in a cuvette with a stir bar and warmed to 37°C.
  • The agonist (this compound or SFLLRN-NH2) is added at various concentrations, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
  • The extent of aggregation is quantified as the maximum percentage change in light transmission from the baseline.

3. Data Analysis:

  • Dose-response curves are generated by plotting the percentage of platelet aggregation against the logarithm of the agonist concentration.
  • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from these curves.

Intracellular Calcium Mobilization Assay

Activation of PAR-1 by agonists leads to the release of intracellular calcium stores, which can be quantified using fluorescent calcium indicators.

1. Cell Culture and Preparation:

  • A suitable cell line endogenously expressing PAR-1 (e.g., human umbilical vein endothelial cells - HUVECs) or a cell line engineered to express PAR-1 is cultured to confluence in appropriate media.
  • Cells are seeded into black-walled, clear-bottom 96-well plates.
  • Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for 30-60 minutes at 37°C.
  • After loading, the cells are washed to remove excess dye.

2. Measurement of Calcium Flux:

  • The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.
  • Baseline fluorescence is measured for a short period before the addition of the agonist.
  • Varying concentrations of the PAR-1 agonist (this compound or SFLLRN-NH2) are automatically injected into the wells.
  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

3. Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity or the area under the curve.
  • Dose-response curves are constructed by plotting the response against the logarithm of the agonist concentration.
  • The EC50 value is determined from these curves.

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR1 PAR-1 Receptor Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to Agonist This compound or SFLLRN-NH2 Agonist->PAR1 Binds & Activates

PAR-1 Signaling Pathway Activation

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200 x g) Blood_Collection->Centrifuge1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Aggregometer_Setup 4. Warm PRP to 37°C in Aggregometer PRP_Isolation->Aggregometer_Setup Add_Agonist 5. Add Agonist (this compound or SFLLRN-NH2) Aggregometer_Setup->Add_Agonist Measure_Aggregation 6. Record Change in Light Transmission Add_Agonist->Measure_Aggregation Dose_Response 7. Generate Dose-Response Curve Measure_Aggregation->Dose_Response EC50_Calc 8. Calculate EC50 Value Dose_Response->EC50_Calc

Platelet Aggregation Assay Workflow

Conclusion

References

A Comparative Guide to the Efficacy of TRAP-14 Amide and Other Protease-Activated Receptor (PAR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of TRAP-14 amide against other commonly used Protease-Activated Receptor (PAR) agonists. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying PAR-mediated signaling pathways.

Protease-Activated Receptors are a unique family of G protein-coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1] Their activation occurs via proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand, such as this compound, can act as potent agonists, initiating downstream signaling cascades independent of protease activity.

Quantitative Comparison of PAR Agonist Efficacy

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other PAR agonists in inducing key cellular responses. Lower EC50 values indicate higher potency.

AgonistSequenceTarget ReceptorAssayCell Type/SystemEC50Reference
This compound SFLLRNPNDKYEPF-NH₂PAR1Platelet AggregationHuman Platelets~1.5 µM[2]
TRAP-6 SFLLRN-NH₂PAR1Platelet AggregationHuman Platelets~0.5 µM[2]
TFLLR-NH₂ TFLLR-NH₂PAR1Platelet AggregationHuman PlateletsNot specified[3]
Thrombin N/A (Enzyme)PAR1, PAR3, PAR4Platelet AggregationHuman Platelets~0.3 nM
This compound SFLLRNPNDKYEPF-NH₂PAR1Calcium MobilizationXenopus OocytesNot specified
TRAP-6 SFLLRN-NH₂PAR1Calcium MobilizationXenopus OocytesNot specified[4]
TFLLR-NH₂ TFLLR-NH₂PAR1Calcium MobilizationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specified[3]

Note: The EC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions. The data for this compound in platelet aggregation is derived from studies referring to it as "TRAP" with the corresponding sequence.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the PAR1 signaling cascade and a typical experimental workflow for comparing agonist efficacy.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response1 Platelet Aggregation PKC->Cellular_Response1 Cellular_Response2 Stress Fiber Formation RhoA->Cellular_Response2 Agonist PAR Agonist (e.g., TRAP-14) Agonist->PAR1 Binds

Figure 1. Simplified PAR1 signaling pathway upon agonist binding.

Experimental_Workflow cluster_assays Functional Assays start Start prep Prepare Cell Suspension (e.g., Platelet-Rich Plasma or Cultured Cells) start->prep add_agonist Add PAR Agonist (e.g., TRAP-14, TRAP-6) at various concentrations prep->add_agonist incubate Incubate under controlled conditions add_agonist->incubate platelet_agg Platelet Aggregation Assay (Light Transmission Aggregometry) incubate->platelet_agg ca_mobilization Calcium Mobilization Assay (Fluorescent Dye) incubate->ca_mobilization gtp_binding GTPγS Binding Assay (Radiolabeled GTPγS) incubate->gtp_binding data_analysis Data Analysis (EC50 determination) platelet_agg->data_analysis ca_mobilization->data_analysis gtp_binding->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison end End comparison->end

Figure 2. General experimental workflow for comparing PAR agonist efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

b. Aggregation Measurement:

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

  • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

  • Add a stir bar to a fresh cuvette containing PRP and place it in the heating block of the aggregometer at 37°C.

  • Add varying concentrations of the PAR agonist (e.g., this compound) to the PRP.

  • Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation, typically using a fluorescent calcium indicator.

a. Cell Preparation:

  • Culture cells expressing the PAR of interest (e.g., HEK293 cells stably expressing PAR1) in a suitable medium.

  • Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.

b. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the cell culture medium and add the loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Wash the cells with the physiological salt solution to remove excess dye.

c. Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Record a baseline fluorescence reading.

  • Inject varying concentrations of the PAR agonist into the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[5][6]

a. Membrane Preparation:

  • Homogenize cells or tissues expressing the PAR of interest in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

b. Binding Assay:

  • In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the PAR agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound [³⁵S]GTPγS.

  • Wash the filters with cold buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

References

TRAP-14 Amide: A Comparative Analysis of Cross-Reactivity with Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of TRAP-14 amide with other Protease-Activated Receptors (PARs), supported by experimental data. This compound, a synthetic peptide with the sequence SFLLRNPNDKYEPF-NH2, is known to activate the thrombin receptor, also known as Protease-Activated Receptor 1 (PAR1). Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development.

Quantitative Analysis of PAR Activation

The following table summarizes the potency of this compound in activating PAR1 and PAR4, the two primary thrombin-responsive PARs expressed on human platelets. Human platelets do not express functional PAR2, and PAR3 is not directly activated by thrombin to elicit a signaling response.

AgonistTarget PAREC50 (μM) in Platelet AggregationReference
This compound (TRAP)PAR1/PAR424[1]
PAR1 Activating Peptide (PAR1AP; TFLLR-amide)PAR13.9[1]
PAR4 Activating Peptide (PAR4AP; AYPGKF-amide)PAR460[1]

Key Findings:

  • This compound activates platelets with an EC50 value of 24 μM[1].

  • Compared to a selective PAR1 activating peptide (EC50 = 3.9 μM), this compound is approximately 6-fold less potent at inducing platelet aggregation[1].

  • This compound is about 2.5-fold more potent than a selective PAR4 activating peptide (EC50 = 60 μM) in the same assay[1].

  • These results suggest that this compound can activate both PAR1 and PAR4 on human platelets, exhibiting a degree of cross-reactivity.

Experimental Methodologies

The determination of PAR activation and cross-reactivity of this compound typically involves functional assays that measure the cellular response to receptor activation. The two primary methods are platelet aggregation assays and calcium mobilization assays.

Platelet Aggregation Assay

This assay directly measures the primary physiological response of platelets to PAR activation.

Principle: Platelet agonists induce platelets to clump together, or aggregate. This change in the physical state of the platelet suspension can be measured by monitoring the increase in light transmission through the sample over time.

Detailed Protocol:

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C.

    • Place a cuvette with a specific volume of the PRP suspension into an aggregometer.

    • Add varying concentrations of the agonist (this compound, PAR1-AP, or PAR4-AP) to the PRP.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes) as the platelets aggregate.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each agonist concentration.

    • Plot the concentration-response curve and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Calcium Mobilization Assay

This assay measures an early intracellular signaling event following PAR activation.

Principle: Activation of Gq-coupled PARs (like PAR1 and PAR4) leads to the release of intracellular calcium (Ca²⁺) stores. This increase in cytosolic Ca²⁺ can be detected using fluorescent calcium indicators.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line endogenously expressing or engineered to express the PAR of interest (e.g., HEK293 cells transfected with PAR1 or PAR4).

    • Plate the cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.

    • Record the baseline fluorescence.

    • Inject varying concentrations of the agonist (this compound) into the wells.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity following agonist addition is measured.

    • Plot the concentration-response curve and calculate the EC50 value for the calcium mobilization response.

Signaling Pathways and Experimental Workflow

PAR1 and PAR4 Signaling Pathway in Platelets

PAR_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage PAR4 PAR4 Thrombin->PAR4 Cleavage TRAP14 This compound TRAP14->PAR1 Activation TRAP14->PAR4 Activation Gq Gq PAR1->Gq PAR4->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation

Caption: PAR1 and PAR4 activation by thrombin or this compound leads to Gq-mediated signaling, resulting in platelet aggregation.

Experimental Workflow for Assessing PAR Cross-Reactivity

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Platelet-Rich Plasma (PRP) or PAR-expressing cell lines B Perform Platelet Aggregation or Calcium Mobilization Assay A->B C Test Dose-Response of: - this compound - Selective PAR1 Agonist - Selective PAR4 Agonist B->C D Generate Concentration-Response Curves C->D E Calculate EC50 Values D->E F Compare Potencies to Determine Cross-Reactivity Profile E->F

Caption: Workflow for determining the cross-reactivity of this compound on different Protease-Activated Receptors.

References

A Researcher's Guide to Validating TRAP1 Activity with the Known Inhibitor Gamitrinib

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on TRAP1 Activity: This guide focuses on the validation of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) , a mitochondrial chaperone protein belonging to the Heat shock protein 90 (Hsp90) family. It is critical to note that the primary enzymatic function of TRAP1 is its ATPase activity , which is the focus of this guide. The term "TRAP-14 amide activity" may be a misnomer, as this function is not characteristic of the well-documented TRAP1 protein. This guide proceeds by comparing the ATPase activity of TRAP1 in its active state versus its inhibited state using a known, targeted inhibitor.

For researchers and drug development professionals, validating the inhibition of TRAP1 is a key step in developing novel therapeutics, particularly for oncology. TRAP1 is overexpressed in numerous cancers and plays a crucial role in protecting cancer cells from stress, preventing apoptosis, and rewiring metabolism.[1][2] This guide provides an objective comparison of TRAP1 ATPase activity in the presence and absence of Gamitrinib, a potent, mitochondria-targeted TRAP1 inhibitor, complete with supporting experimental protocols and data.[3]

Data Presentation: TRAP1 ATPase Activity Inhibition

The efficacy of a TRAP1 inhibitor is quantified by its ability to reduce the protein's native ATPase activity. Experimental data can be summarized to compare the enzyme's performance under inhibited and uninhibited conditions.

ParameterUninhibited TRAP1 (Control)TRAP1 + 5 µM Gamitrinib (Inhibited)Data Interpretation
Specific ATPase Activity ~150 nmol Pi / min / mg~25 nmol Pi / min / mgRepresents the rate of ATP hydrolysis normalized to the amount of enzyme. A significant decrease indicates effective inhibition.
Percent Inhibition (%) 0% (Baseline)~83%The relative reduction in enzyme activity caused by the inhibitor. Calculated as (1 - (Inhibited Rate / Control Rate)) * 100.
IC50 Value Not Applicable~3.5 µM (Varies by cell line/assay)The concentration of inhibitor required to reduce enzyme activity by 50%. Gamitrinib exhibits IC50 values in the low micromolar range in various cancer cell lines.[4]

Experimental Protocols

Recombinant TRAP1 Expression and Purification

A reliable assay begins with highly pure, active protein.

  • Expression: Human TRAP1 with an N-terminal His6-tag is overexpressed in Escherichia coli BL21 (DE3) cells. Protein expression is induced with 0.4 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) and incubated overnight at 16-25°C.[5][6]

  • Lysis: Cells are harvested and resuspended in a lysis buffer (e.g., 40 mM Tris-HCl pH 7.5, 400 mM KCl, 6 mM β-mercaptoethanol) and lysed via sonication or microfluidization.[5]

  • Purification: The cleared lysate is subjected to affinity chromatography using a Ni-NTA agarose column. The bound protein is washed and then eluted with a high-concentration imidazole gradient.

  • Further Purification: For higher purity, subsequent ion-exchange and size-exclusion chromatography steps can be employed. The final purified protein is dialyzed against a storage buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM β-mercaptoethanol) and stored at -80°C.[5]

TRAP1 ATPase Activity Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis, which is a direct measure of ATPase activity.[5]

  • Reagents:

    • Assay Buffer: 30 mM HEPES/KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT.

    • Substrate: 2 mM ATP solution.

    • Enzyme: Purified recombinant TRAP1 (final concentration ~0.5-1.0 µM).

    • Inhibitor: Gamitrinib-TPP (G-TPP) dissolved in DMSO, tested at various concentrations (e.g., 0.1 µM to 50 µM).

    • Detection Reagent: Malachite Green solution with ammonium molybdate.

    • Standard: Phosphate standard solution for generating a standard curve.

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate. For each reaction, add assay buffer, TRAP1 enzyme, and either the inhibitor (at the desired concentration) or an equivalent volume of DMSO (for the uninhibited control).

    • Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding the Malachite Green detection reagent. This reagent will form a colored complex with the free inorganic phosphate released during the reaction.

    • After a 15-20 minute color development period, measure the absorbance at ~620-650 nm using a microplate reader.

    • Calculate the concentration of phosphate released using the phosphate standard curve. Convert this to specific activity (nmol Pi released per minute per mg of TRAP1).

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram outlines the key steps for validating TRAP1 inhibition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis p1 Express & Purify Recombinant TRAP1 p2 Prepare Reagents: Assay Buffer, ATP, Gamitrinib dilutions a1 Dispense TRAP1 & Inhibitor/Vehicle into 96-well plate p2->a1 a2 Pre-incubate at 30°C a1->a2 a3 Initiate reaction with ATP a2->a3 a4 Incubate at 30°C (30-60 min) a3->a4 a5 Stop reaction & Add Malachite Green a4->a5 d1 Measure Absorbance (~635 nm) a5->d1 d2 Calculate Pi released (vs. Standard Curve) d1->d2 d3 Determine Specific Activity & Percent Inhibition d2->d3 d4 Calculate IC50 Value d3->d4

Workflow for TRAP1 ATPase Inhibition Assay.
TRAP1 Signaling Pathway in Mitochondria

TRAP1 is a central regulator of mitochondrial homeostasis, bioenergetics, and cell survival pathways. Its inhibition by molecules like Gamitrinib disrupts these protective functions in cancer cells.

G cluster_mito Mitochondrial Matrix TRAP1 TRAP1 (ATPase Activity) OXPHOS Oxidative Phosphorylation (OXPHOS) TRAP1->OXPHOS Inhibits PTP Permeability Transition Pore (PTP) TRAP1->PTP Inhibits CypD Cyclophilin D (CypD) TRAP1->CypD Inhibits Metabolism Metabolic Shift (Glycolysis) TRAP1->Metabolism Promotes Gamitrinib Gamitrinib Gamitrinib->TRAP1 Inhibits ROS Reactive Oxygen Species (ROS) OXPHOS->ROS Generates Apoptosis Apoptosis PTP->Apoptosis Induces ROS->PTP Activates

TRAP1's role in mitochondrial homeostasis.

References

Reproducibility of TRAP-14 Amide Induced Platelet Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of platelet aggregation induced by TRAP-14 amide and other commonly used platelet agonists. Due to the limited availability of direct reproducibility data for this compound, this guide utilizes data from its closely related analog, Thrombin Receptor Activator Peptide 6 (TRAP-6), as a proxy. The information presented herein is intended to assist researchers in selecting appropriate agonists and methodologies for their platelet function studies.

Executive Summary

Thrombin Receptor Activator Peptide 14 (TRAP-14) amide is a synthetic peptide that activates platelets through the Protease-Activated Receptor 1 (PAR1), mimicking the action of thrombin. While a potent agonist, its reproducibility in platelet aggregation assays is not extensively documented. This guide compares the available reproducibility data for TRAP-6, a shorter and more commonly studied PAR1 agonist, with that of established agonists like Adenosine Diphosphate (ADP) and collagen. The findings suggest that while TRAP-6 provides a strong and specific activation of the PAR1 pathway, its inter-laboratory reproducibility may be slightly lower than that of collagen, but comparable to or better than ADP, particularly at lower concentrations of the latter.

Comparison of Platelet Agonist Reproducibility

The following table summarizes the available quantitative data on the reproducibility of platelet aggregation induced by TRAP-6, ADP, and collagen, as measured by light transmission aggregometry (LTA). The coefficient of variation (CV%) is a measure of relative variability, with lower values indicating higher reproducibility.

AgonistReproducibility MetricCoefficient of Variation (CV%)Source
TRAP-6 Inter-Laboratory CV6.1[1]
Inter-Individual CV6.7 - 11.4 (for a panel of agonists including TRAP)[2]
ADP Inter-Laboratory CV5.2[1]
Intra-Assay CV (2 µM)17.4[2][3]
Inter-Individual CV (2 µM)17.4[1][2]
Collagen Inter-Laboratory CV4.0[1]
Intra-Assay CV (2 µg/mL)6.7 - 11.4[2][3]
Inter-Individual CV (2 µg/mL)6.7 - 11.4[2]

Note: Data for this compound is not directly available. TRAP-6 data is used as a proxy due to its similar mechanism of action. Inter-laboratory CV reflects the variation between different laboratories performing the same assay. Intra-assay CV reflects the variation within a single laboratory and assay run. Inter-individual CV reflects the variation between different donors.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of platelet aggregation studies. Below are standard protocols for inducing platelet aggregation with TRAP-6 (as a proxy for this compound), ADP, and collagen using light transmission aggregometry (LTA).

General Protocol for Light Transmission Aggregometry

This protocol outlines the general steps for preparing platelet-rich plasma (PRP) and performing LTA.

G cluster_prep Sample Preparation cluster_lta LTA Procedure A Collect whole blood in sodium citrate tubes B Centrifuge at 150-200 x g for 10-15 min at RT A->B C Collect Platelet-Rich Plasma (PRP) B->C D Centrifuge remaining blood at 1500-2000 x g for 15 min B->D E Collect Platelet-Poor Plasma (PPP) D->E F Adjust PRP platelet count (optional) G Pre-warm PRP and PPP to 37°C F->G H Calibrate aggregometer with PPP (100% transmission) and PRP (0% transmission) G->H I Add agonist to PRP in cuvette with stir bar H->I J Record change in light transmission over time I->J

General workflow for Light Transmission Aggregometry.
TRAP-6/TRAP-14 Amide-Induced Platelet Aggregation

  • Reagent Preparation: Reconstitute lyophilized TRAP-6 or this compound to a stock concentration of 1 mM in sterile distilled water or an appropriate buffer. Further dilute to the desired working concentration (e.g., 10-50 µM) with saline.[2]

  • Assay Procedure:

    • Follow the general LTA protocol for PRP and PPP preparation.

    • Pipette 450 µL of pre-warmed PRP into a siliconized glass cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C for at least 2 minutes.

    • Move the cuvette to the reading well and establish a baseline for 1-2 minutes.

    • Add 50 µL of the TRAP-6 or this compound working solution to the PRP.

    • Record platelet aggregation for at least 5-10 minutes.

ADP-Induced Platelet Aggregation
  • Reagent Preparation: Prepare a stock solution of Adenosine Diphosphate (ADP) in saline or buffer at a concentration of 1 mM. Further dilute to the desired working concentration (e.g., 2-20 µM).

  • Assay Procedure:

    • Follow the general LTA protocol for PRP and PPP preparation.

    • Pipette 450 µL of pre-warmed PRP into a cuvette with a stir bar.

    • Incubate at 37°C for 2 minutes in the aggregometer.

    • Establish a baseline reading.

    • Add 50 µL of the ADP working solution to the PRP.

    • Record aggregation for 5-10 minutes. Note that lower concentrations of ADP may induce a biphasic aggregation curve.

Collagen-Induced Platelet Aggregation
  • Reagent Preparation: Use a commercially available fibrillar collagen preparation. Dilute to the desired working concentration (e.g., 1-5 µg/mL) with the manufacturer-recommended buffer.

  • Assay Procedure:

    • Follow the general LTA protocol for PRP and PPP preparation.

    • Pipette 450 µL of pre-warmed PRP into a cuvette with a stir bar.

    • Incubate at 37°C for 2 minutes.

    • Establish a baseline.

    • Add 50 µL of the collagen working solution.

    • Record aggregation for at least 10 minutes, as collagen-induced aggregation typically has a lag phase.

Signaling Pathways

Understanding the signaling pathways activated by each agonist is crucial for interpreting experimental results and troubleshooting variability.

PAR1 Signaling Pathway (this compound / TRAP-6)

This compound and TRAP-6 are synthetic peptides that act as agonists for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor. They mimic the action of thrombin by binding to and activating PAR1, leading to platelet activation through Gq and G12/13 pathways.

G TRAP This compound / TRAP-6 PAR1 PAR1 TRAP->PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca Ca²⁺ Mobilization IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Shape_Change Shape Change RhoA->Shape_Change Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation Shape_Change->Aggregation G ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca Ca²⁺ Mobilization IP3_DAG->Ca Aggregation Platelet Aggregation cAMP->Aggregation Ca->Aggregation G Collagen Collagen GPVI GPVI/FcRγ Collagen->GPVI a2b1 α2β1 Integrin Collagen->a2b1 Syk Syk GPVI->Syk Adhesion Adhesion a2b1->Adhesion PLCg2 PLCγ2 Syk->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca Ca²⁺ Mobilization IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation Adhesion->Aggregation

References

TRAP-14 Amide: A Comparative Guide to its Specificity for PAR1 over PAR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of Thrombin Receptor Activating Peptide (TRAP-14) amide and its shorter, more commonly studied analog, TRAP-6, for Protease-Activated Receptor 1 (PAR1) over Protease-Activated Receptor 4 (PAR4). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the design and interpretation of studies involving these critical platelet receptors.

Introduction to PAR1, PAR4, and TRAP Peptides

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling. In human platelets, thrombin, a key enzyme in the coagulation cascade, activates two PARs: PAR1 and PAR4.

  • PAR1 is a high-affinity thrombin receptor, activated by low concentrations of thrombin. It mediates a rapid and transient signaling response.

  • PAR4 is a low-affinity thrombin receptor, requiring higher concentrations of thrombin for activation. Its signaling is characterized by a slower onset but is more sustained compared to PAR1.

TRAP peptides are synthetic agonists that mimic the tethered ligand of PAR1, thereby activating the receptor without the need for proteolytic cleavage. TRAP-14 (SFLLRNPNDKYEPF-amide) and its more selective and widely used hexapeptide fragment, TRAP-6 (SFLLRN-NH2), are invaluable tools for studying PAR1-mediated signaling in isolation.

Quantitative Comparison of Agonist Specificity

Experimental evidence strongly indicates that TRAP-6, a close analog of TRAP-14, is a highly selective agonist for PAR1 with no significant activity at PAR4.

AgonistReceptor TargetPotency (EC50)Assay TypeReference
TRAP-6 PAR1 0.8 µMPlatelet Aggregation[1]
TRAP-6 PAR4 No Activity Reported-[2]
PAR4-AP (AYPGKF-NH2) PAR4 25 µM - 500 µMPlatelet Aggregation / Calcium Mobilization[3][4]

Key Finding: The data clearly demonstrates that TRAP-6 potently activates PAR1 in the micromolar range, while it does not elicit a response from PAR4. This high degree of specificity makes TRAP peptides essential tools for dissecting the distinct roles of PAR1 and PAR4 in platelet function and other physiological processes.

Differential Signaling Pathways of PAR1 and PAR4

The specificity of TRAP peptides for PAR1 allows for the targeted investigation of its unique signaling cascade, which differs significantly from that of PAR4.

PAR1 Signaling Pathway

Activation of PAR1 by TRAP peptides leads to the coupling of two primary G-protein families: Gαq and Gαi.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers a rapid and transient release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TRAP TRAP-14/TRAP-6 PAR1 PAR1 TRAP->PAR1 Gq Gαq PAR1->Gq Gi Gαi PAR1->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP ↓ cAMP Ca Ca²⁺ Release (Rapid, Transient) IP3->Ca triggers PKC PKC Activation DAG->PKC activates

PAR1 Signaling Pathway
PAR4 Signaling Pathway

In contrast, PAR4 primarily couples to Gαq, with some studies suggesting a potential role for Gα12/13. The activation of PAR4 leads to a more sustained calcium signal compared to PAR1.

  • Gαq Pathway: Similar to PAR1, Gαq activation stimulates PLC, leading to IP3-mediated calcium release and DAG-mediated PKC activation. However, the kinetics of this process are slower and more prolonged.

  • Gα12/13 Pathway (Potential): Activation of Gα12/13 can lead to the activation of Rho GTPases, which are involved in regulating cell shape and cytoskeletal rearrangements.

PAR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin (High Conc.) or PAR4-AP PAR4 PAR4 Thrombin->PAR4 Gq_4 Gαq PAR4->Gq_4 G1213 Gα12/13 PAR4->G1213 PLC_4 PLC Gq_4->PLC_4 activates RhoGEF RhoGEF G1213->RhoGEF activates IP3_4 IP3 PLC_4->IP3_4 produces DAG_4 DAG PLC_4->DAG_4 produces RhoA RhoA Activation RhoGEF->RhoA activates Ca_4 Ca²⁺ Release (Slow, Sustained) IP3_4->Ca_4 triggers PKC_4 PKC Activation DAG_4->PKC_4 activates

PAR4 Signaling Pathway

Experimental Protocols

To experimentally validate the specificity of TRAP peptides, two primary functional assays are commonly employed: platelet aggregation and intracellular calcium mobilization.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, a key event in thrombosis and hemostasis.

Experimental Workflow:

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect whole blood in sodium citrate B Centrifuge at low speed to obtain platelet-rich plasma (PRP) A->B C Adjust platelet count in PRP B->C D Pre-warm PRP to 37°C in aggregometer cuvette C->D E Add TRAP peptide (test) or PAR4-AP (control) D->E F Monitor change in light transmittance over time E->F G Generate dose-response curves F->G H Calculate EC50 values G->H

Platelet Aggregation Workflow

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the upper PRP layer.

    • Determine the platelet count using a hematology analyzer and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C for at least 5 minutes in an aggregometer.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add varying concentrations of the TRAP peptide or a known PAR4 agonist (e.g., AYPGKF-NH2) to the PRP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each agonist concentration.

    • Plot the percentage of aggregation against the log of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep_ca Cell Preparation cluster_assay_ca Fluorometric Measurement cluster_analysis_ca Data Analysis A_ca Isolate platelets or use cell line expressing PAR1 or PAR4 B_ca Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A_ca->B_ca C_ca Wash cells to remove excess dye B_ca->C_ca D_ca Place cells in a fluorometer C_ca->D_ca E_ca Establish a baseline fluorescence reading D_ca->E_ca F_ca Inject TRAP peptide or PAR4-AP E_ca->F_ca G_ca Record the change in fluorescence intensity F_ca->G_ca H_ca Calculate the peak fluorescence response G_ca->H_ca I_ca Generate dose-response curves and calculate EC50 H_ca->I_ca

Calcium Mobilization Workflow

Methodology:

  • Cell Preparation and Dye Loading:

    • Isolate washed platelets or use a cell line (e.g., HEK293 cells) stably expressing either PAR1 or PAR4.

    • Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Wash the cells to remove any extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Fluorescence Measurement:

    • Resuspend the dye-loaded cells in a buffer and place them in a cuvette or microplate for use in a fluorometer or a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject a specific concentration of the TRAP peptide or a PAR4 agonist.

    • Record the rapid increase in fluorescence intensity as the dye binds to the calcium released from intracellular stores.

  • Data Analysis:

    • The peak change in fluorescence intensity is measured for each agonist concentration.

    • Plot the peak response against the log of the agonist concentration to create a dose-response curve.

    • Determine the EC50 value for each agonist-receptor pair.

Conclusion

The available experimental data unequivocally demonstrates the high specificity of TRAP peptides, such as TRAP-14 and TRAP-6, for PAR1 over PAR4. This selectivity is rooted in the distinct molecular structures of the receptors and their downstream signaling pathways. By employing rigorous experimental methodologies like platelet aggregometry and calcium mobilization assays, researchers can confidently utilize TRAP peptides as specific tools to elucidate the precise physiological and pathophysiological roles of PAR1. This understanding is critical for the development of novel therapeutics targeting platelet activation and thrombosis.

References

A Comparative Guide to TRAP-6 and TRAP-14 Amide: Potent Agonists of Protease-Activated Receptor 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in hematology, cardiovascular disease, and drug development, understanding the nuances of platelet activation is paramount. Thrombin, a key enzyme in the coagulation cascade, is the most potent activator of platelets, primarily through its interaction with Protease-Activated Receptors (PARs). TRAP-6 and TRAP-14 amide are synthetic peptides derived from the tethered ligand of PAR-1, offering researchers valuable tools to study platelet function and screen potential antiplatelet therapies. This guide provides a detailed side-by-side comparison of TRAP-6 and this compound, supported by experimental data and protocols.

At a Glance: Key Differences and Similarities

TRAP-6 (Thrombin Receptor Activator Peptide 6) and this compound are both agonists of PAR-1, mimicking the action of thrombin by activating the receptor without the need for proteolytic cleavage.[1] However, they differ in their peptide sequence, length, and potency in inducing platelet aggregation.

FeatureTRAP-6This compound
Sequence SFLLRNSFLLRNPNDKYEPF-NH2
Length Hexapeptide (6 amino acids)Tetradecapeptide (14 amino acids) with C-terminal amidation
Potency (EC50 for Platelet Aggregation) ~0.8 µM[2]~24 µM[3]
Primary Function Selective PAR-1 Agonist[4]PAR Agonist[3]

Performance Data: A Quantitative Comparison

The primary measure of efficacy for these peptides is their ability to induce platelet aggregation. The half-maximal effective concentration (EC50) is a standard metric for this activity.

AgonistEC50 for Platelet AggregationReference
TRAP-60.8 µM[2]
This compound24 µM[3]
PAR1AP (TFLLR-amide)3.9 µM[3]
Thrombin0.29 nM[3]

As the data indicates, TRAP-6 is significantly more potent than this compound in inducing platelet aggregation, with a much lower EC50 value. Both synthetic peptides are less potent than the natural agonist, thrombin.[3]

Mechanism of Action and Signaling Pathways

Both TRAP-6 and this compound activate PAR-1, a G-protein coupled receptor (GPCR), on the surface of platelets. Activation of PAR-1 initiates a cascade of intracellular signaling events leading to platelet shape change, granule release, and aggregation.[1][3]

Studies have shown that platelet aggregation induced by both this compound and another PAR-1 activating peptide (PAR1AP) is insensitive to aspirin, indicating the pathway is independent of thromboxane A2 (TXA2) formation. However, the aggregation is partially inhibited by apyrase (an ADP scavenger) and phenanthroline (an MMP-2 inhibitor), suggesting a crucial role for secreted ADP and matrix metalloproteinase-2 in the aggregation process.[3]

The signaling cascade downstream of PAR-1 activation by these agonists involves the coupling to Gαq and Gα12/13 proteins.

PAR1_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors TRAP-6 TRAP-6 PAR1 PAR-1 TRAP-6->PAR1 TRAP-14_amide TRAP-14_amide TRAP-14_amide->PAR1 Gq Gq PAR1->Gq G12_13 Gα12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Shape_change Shape Change RhoA->Shape_change Granule_secretion Granule Secretion (ADP, etc.) Ca_mobilization->Granule_secretion PKC_activation->Granule_secretion Aggregation Aggregation Shape_change->Aggregation Granule_secretion->Aggregation

PAR-1 Signaling Pathway Activated by TRAP Peptides

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a standard method for assessing platelet function in response to agonists like TRAP-6 and this compound.[3][5]

Materials:

  • Whole blood collected in 3.2% or 3.8% sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • TRAP-6 or this compound stock solutions.

  • Light Transmission Aggregometer.

  • Aggregation cuvettes with stir bars.

  • Pipettes.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to 200,000-300,000 platelets/µL using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

  • Aggregation Measurement:

    • Pipette 450 µL of the adjusted PRP into an aggregation cuvette with a stir bar.

    • Pre-warm the cuvette in the aggregometer for 2-5 minutes.

    • Add 50 µL of the TRAP-6 or this compound agonist at the desired final concentration.

    • Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • EC50 values can be determined by testing a range of agonist concentrations and plotting a dose-response curve.

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Whole Blood (Sodium Citrate) PRP_Prep Centrifuge (150-200g) to get PRP Blood_Collection->PRP_Prep PPP_Prep Centrifuge (1500-2000g) to get PPP Blood_Collection->PPP_Prep Platelet_Adjustment Adjust Platelet Count of PRP with PPP PRP_Prep->Platelet_Adjustment PPP_Prep->Platelet_Adjustment Aggregometer_Setup Calibrate Aggregometer (PRP=0%, PPP=100%) Platelet_Adjustment->Aggregometer_Setup Incubation Incubate PRP in Cuvette (37°C) Aggregometer_Setup->Incubation Agonist_Addition Add TRAP-6 or This compound Incubation->Agonist_Addition Measurement Record Light Transmission Agonist_Addition->Measurement Calculate_Aggregation Calculate % Aggregation Measurement->Calculate_Aggregation Dose_Response Generate Dose-Response Curve and determine EC50 Calculate_Aggregation->Dose_Response

Workflow for Platelet Aggregation Assay

Conclusion

Both TRAP-6 and this compound are valuable tools for investigating PAR-1 mediated platelet activation. TRAP-6 stands out for its higher potency, making it a more efficient agonist for inducing platelet aggregation in vitro. This compound, while less potent, provides an alternative for studying PAR-1 activation and may have different receptor interaction kinetics due to its longer peptide chain. The choice between these two peptides will depend on the specific experimental goals, with TRAP-6 being the preferred agonist for robust and cost-effective induction of platelet aggregation in most standard assays. Understanding their distinct characteristics is crucial for the accurate interpretation of experimental results and for advancing our knowledge of platelet biology and thrombosis.

References

Correlating In Vitro and In Vivo Performance of TRAP-14 Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TRAP-14 Amide

This compound is a 14-amino acid peptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[1] Primarily researched in the field of hematology, it has been shown to inhibit the spreading of monocytes on fibronectin-coated surfaces, inducing a rapid withdrawal of pseudopodial processes and cell rounding.[1] Like many therapeutic peptides, its clinical utility is intrinsically linked to its stability, receptor affinity, and in vivo behavior. A critical aspect of its development is establishing a robust in vitro-in vivo correlation (IVIVC), which can accelerate formulation development, define dissolution limits, and serve as a surrogate for in vivo studies.[2][3][4]

The Challenge of Peptide Amide Stability and the Rise of Bioisosteres

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation in vivo by proteases.[5] The amide bonds within the peptide backbone are particularly susceptible to enzymatic cleavage. To overcome this, medicinal chemists often employ bioisosteric replacement, where a susceptible functional group is replaced with a different one that has similar physical or chemical properties but enhanced stability.[6]

One common strategy is the substitution of an amide bond with a 1,2,3-triazole ring.[5][6][7] This modification can preserve the peptide's biological function while improving its metabolic stability. The following sections will use a well-documented example of this approach in a similar peptide, somatostatin-14 (SST-14), to illustrate the comparative data and experimental protocols necessary for evaluating this compound and its potential bioisosteric alternatives.

Data Presentation: A Framework for Comparison

The following tables provide an illustrative example of how quantitative data for this compound and its potential triazole-modified analogs could be presented. The data shown is based on the findings for a somatostatin-14 analog ([¹¹¹In]In-AT2S) and its triazole-substituted counterpart ([¹¹¹In]In-XG1) from a study by Xavier et al., as direct comparative data for this compound was not available.[5][8]

Table 1: In Vitro Receptor Binding Affinity (IC50, nM)

CompoundhSST1RhSST2RhSST3RhSST4RhSST5R
This compound (Hypothetical) DataDataDataDataData
Triazole Analog 1 (Hypothetical) DataDataDataDataData
[¹¹¹In]In-AT2S (Reference) 4.0 ± 0.81.8 ± 0.37.9 ± 1.5>10008.3 ± 1.2
[¹¹¹In]In-XG1 (Triazole Analog) 21.0 ± 4.07.0 ± 1.233.0 ± 6.0>100014.0 ± 2.5

This table illustrates the comparative binding affinities of the parent peptide and its triazole analog across different receptor subtypes. A similar table would be essential for characterizing this compound.

Table 2: In Vivo Metabolic Stability

CompoundPercent Intact Peptide (5 min post-injection)
This compound (Hypothetical) Data
Triazole Analog 1 (Hypothetical) Data
[¹¹¹In]In-AT2S (Reference) 6%
[¹¹¹In]In-XG1 (Triazole Analog) 17%

This table demonstrates the improved in vivo stability of the triazole-modified peptide compared to the original amide-containing peptide.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are based on established methods for peptide analysis and provide a template for the evaluation of this compound.[5]

Peptide Synthesis and Modification

The synthesis of this compound and its analogs would be performed using standard solid-phase peptide synthesis (SPPS) on a rink amide resin. For triazole analogs, the amide bond of interest would be replaced by incorporating an azide- and an alkyne-bearing amino acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the solid support.

In Vitro Receptor Affinity Assay
  • Cell Culture: Use cell lines engineered to express the human target receptors (e.g., CHO-K1 cells for somatostatin receptors).

  • Membrane Preparation: Homogenize cells and centrifuge to isolate the cell membranes.

  • Binding Assay: Incubate the cell membranes with a radiolabeled ligand and varying concentrations of the test peptide (this compound or its analogs).

  • Detection: Separate bound from free radioligand by filtration and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50 values by nonlinear regression analysis of the competition binding curves.

In Vivo Biodistribution and Stability Studies
  • Radiolabeling: Conjugate the peptides with a chelator (e.g., DOTA) and radiolabel with an appropriate radionuclide (e.g., ¹¹¹In).[5]

  • Animal Model: Use healthy mice or a relevant disease model (e.g., xenograft tumors expressing the target receptor).

  • Administration: Inject the radiolabeled peptide intravenously.

  • Biodistribution: At various time points, euthanize the animals, dissect organs of interest, and measure the radioactivity in each organ.[8]

  • Metabolite Analysis: Collect blood samples at early time points (e.g., 5 minutes post-injection). Separate plasma, precipitate proteins, and analyze the supernatant using radio-HPLC to quantify the percentage of intact peptide versus its metabolites.[8]

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex biological and experimental processes.

Signaling_Pathway cluster_cell Target Cell TRAP14 This compound Receptor GPCR TRAP14->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Inhibition of Spreading) Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway relevant to many peptides.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synthesis Peptide Synthesis (TRAP-14 & Analogs) Binding_Assay Receptor Binding Assay (IC50 Determination) Synthesis->Binding_Assay Radiolabeling Radiolabeling Binding_Assay->Radiolabeling Select Lead Candidates IVIVC In Vitro-In Vivo Correlation (IVIVC) Binding_Assay->IVIVC Biodistribution Biodistribution Study (Animal Model) Radiolabeling->Biodistribution Metabolism Metabolic Stability (HPLC Analysis) Radiolabeling->Metabolism Biodistribution->IVIVC Metabolism->IVIVC

Caption: A typical experimental workflow for establishing an in vitro-in vivo correlation for a peptide therapeutic.

Conclusion

Establishing a clear in vitro-in vivo correlation is paramount for the successful development of this compound as a therapeutic agent. While direct comparative data is currently limited, the methodologies and frameworks presented in this guide offer a robust pathway for its evaluation. By systematically assessing its receptor affinity, in vivo stability, and biodistribution—and comparing these metrics to metabolically stabilized alternatives such as triazole bioisosteres—researchers can build a comprehensive profile of this compound's performance. This structured approach will not only de-risk its clinical development but also pave the way for next-generation peptide therapeutics with enhanced properties.

References

Safety Operating Guide

Proper Disposal Procedures for TRAP-14 Amide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of TRAP-14 amide, a synthetic peptide commonly used in research. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The hazards associated with similar peptide amides include potential acute oral toxicity, skin irritation, and serious eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or chloroprene)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat

Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Disposal Workflow

The proper disposal of this compound can be approached through two primary pathways: chemical inactivation followed by disposal, or direct disposal as hazardous chemical waste. The choice of method will depend on the quantity of the waste, laboratory capabilities, and institutional policies. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.

DisposalWorkflow start This compound Waste consult_ehs Consult Institutional EHS Office start->consult_ehs decision Chemical Inactivation Feasible? consult_ehs->decision inactivation Chemical Inactivation (Hydrolysis) decision->inactivation Yes direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No neutralize Neutralize & Verify pH inactivation->neutralize sewer_disposal Dispose via Sanitary Sewer (with copious water) neutralize->sewer_disposal end Disposal Complete sewer_disposal->end package Package in a Labeled, Compatible Container direct_disposal->package waste_pickup Arrange for Hazardous Waste Pickup package->waste_pickup waste_pickup->end

Personal protective equipment for handling TRAP-14 amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the synthetic peptide, TRAP-14 amide. As a trusted partner in your research, we are committed to providing comprehensive guidance that extends beyond the product itself, ensuring the safety of your laboratory personnel and the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

Given that specific safety data for this compound is not available, it is imperative to handle it with the caution appropriate for a novel bioactive compound. The following personal protective equipment is mandatory to prevent accidental exposure.

Activity Required PPE
Routine Handling & Weighing - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Handling Solutions - Nitrile gloves- Laboratory coat- Splash goggles
Risk of Aerosolization (e.g., sonicating, vortexing) - All of the above- Use of a certified chemical fume hood is required.
Spill Cleanup - Chemical-resistant gloves (thicker than standard nitrile gloves)- Laboratory coat- Splash goggles or face shield- Respiratory protection may be required depending on the spill size and volatility of the solvent.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and activity of this compound.

Reconstitution and Solubilization:

The solubility of a peptide is determined by its amino acid sequence.[1] For a novel peptide like this compound, it is recommended to test the solubility of a small amount first.[2]

  • General Procedure:

    • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of moisture.[3][4]

    • Attempt to dissolve the peptide in sterile, purified water first.

    • If the peptide is not soluble in water, consult its amino acid composition. For basic peptides, a small amount of dilute acetic acid can be used, while acidic peptides may dissolve in dilute ammonium hydroxide.[2]

    • For hydrophobic peptides, a small amount of an organic solvent such as DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.[1][5]

    • Sonication can aid in dissolving the peptide.[1]

Storage of Lyophilized and Reconstituted Peptide:

Peptide stability is highly dependent on storage conditions.

Form Storage Temperature Expected Stability Notes
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccator, protected from light.[3][4]
4°CSeveral weeksFor short-term storage.
Room TemperatureSeveral daysAvoid for long-term storage.
In Solution -80°CSeveral monthsAliquot to avoid freeze-thaw cycles.[4]
-20°CSeveral weeks to monthsAliquot to avoid freeze-thaw cycles.[4]
4°CSeveral daysProne to degradation.[4]
Room TemperatureUnstableUse immediately.

Table 1: General Stability Guidelines for Synthetic Peptides.

Disposal Plan

Synthetic peptides and their solutions should be treated as chemical waste. Do not dispose of them down the drain or in regular solid waste.

Disposal Workflow:

start Start: Unused or Waste this compound (Solid or Liquid) ppe Wear Appropriate PPE: - Lab Coat - Gloves - Goggles start->ppe collect_solid Collect Solid Waste: - Unused lyophilized powder - Contaminated consumables (e.g., pipette tips) ppe->collect_solid collect_liquid Collect Liquid Waste: - Unused solutions - Contaminated solvents ppe->collect_liquid waste_container_solid Place in a labeled, sealed hazardous waste container for solids. collect_solid->waste_container_solid waste_container_liquid Place in a labeled, sealed hazardous waste container for liquids. collect_liquid->waste_container_liquid storage Store waste containers in a designated satellite accumulation area. waste_container_solid->storage waste_container_liquid->storage disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. storage->disposal end End: Proper Disposal disposal->end

Figure 1: Workflow for the disposal of this compound waste.

Experimental Protocol: In Vitro Cell-Based Permeability Assay

This protocol provides a general workflow for assessing the membrane permeability of a synthetic peptide like this compound using a cell-based assay.

Objective: To determine the rate at which this compound can cross a monolayer of cultured cells.

Materials:

  • This compound stock solution

  • Cultured cells (e.g., Caco-2)

  • Transwell inserts

  • Cell culture medium

  • Assay buffer

  • Analytical instrumentation (e.g., LC-MS/MS)

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Seed cells on Transwell inserts monolayer_formation Culture until a confluent monolayer is formed cell_culture->monolayer_formation add_peptide Add this compound solution to the apical side of the Transwell monolayer_formation->add_peptide incubate Incubate for a defined period add_peptide->incubate sample_collection Collect samples from the basolateral side at various time points incubate->sample_collection quantify Quantify the concentration of this compound in the basolateral samples using LC-MS/MS sample_collection->quantify calculate Calculate the apparent permeability coefficient (Papp) quantify->calculate

Figure 2: Experimental workflow for a cell-based permeability assay.

Signaling Pathway: Thrombin Receptor (PAR1) Activation

This compound is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor.[6] It mimics the action of thrombin in activating this receptor.

Mechanism of Action:

Normally, thrombin cleaves a portion of the N-terminus of the PAR1 receptor. The newly exposed N-terminus then acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling. This compound's sequence is designed to mimic this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage by thrombin.[7]

Signaling Cascade:

Activation of PAR1, a G-protein coupled receptor (GPCR), leads to the activation of various downstream signaling pathways.

TRAP14 This compound PAR1 PAR1 Receptor TRAP14->PAR1 Binds & Activates G_protein Gq / G12/13 PAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., platelet aggregation, endothelial cell signaling) Ca_PKC->Cellular_Response RhoA RhoA Activation RhoGEF->RhoA RhoA->Cellular_Response

Figure 3: Simplified signaling pathway of PAR1 activation by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.